Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate
Beschreibung
BenchChem offers high-quality Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 2-(6-methyl-2-phenylpyrimidin-4-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-19-14(18)10-20-13-9-11(2)16-15(17-13)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNSRUWLIIHFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC(=NC(=C1)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Biginelli Reaction: Mechanistic Insights and Green Protocols for Dihydropyrimidine Synthesis
Executive Summary
The Biginelli reaction is a premier multicomponent reaction (MCR) that enables the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. Since its discovery in 1893, the reaction has evolved from a low-yielding classical protocol into a cornerstone of modern combinatorial and medicinal chemistry. DHPMs are privileged scaffolds, exhibiting potent biological activities as calcium channel blockers, anti-cancer agents, and anti-viral therapeutics. This whitepaper provides an in-depth analysis of the reaction's mechanistic underpinnings, the shift towards green catalytic methodologies, and self-validating experimental protocols designed for high-throughput drug discovery.
Mechanistic Evolution: The Causality of the Reaction
Understanding the true mechanism of the Biginelli reaction is not merely an academic exercise; it directly dictates how a synthetic chemist optimizes reaction conditions, selects catalysts, and sequences reagent addition.
For decades, the accepted pathway was the one proposed by Sweet and Fissekis in 1973, which posited that an aldol condensation between the β-ketoester and the aldehyde formed a carbenium ion, followed by urea addition[1]. However, this model failed to explain the reaction's behavior with certain sterically hindered substrates.
In 1997, C. Oliver Kappe revolutionized the understanding of this MCR through rigorous NMR studies, proving that the first step is actually the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate [2].
The Kappe Mechanism (N-Acyliminium Ion Pathway)
-
Condensation: The aromatic aldehyde and urea condense under acidic conditions.
-
Activation: Dehydration forms a highly reactive N-acyliminium ion.
-
Nucleophilic Attack: The enol tautomer of the β-ketoester attacks the iminium ion, forming an open-chain ureide.
-
Cyclization: Intramolecular nucleophilic attack by the second urea nitrogen onto the ester carbonyl drives ring closure.
-
Dehydration: Final loss of water yields the stable DHPM scaffold.
Causality in Experimental Design: Because the formation of the N-acyliminium ion is the critical first step, protocols that pre-mix the aldehyde and urea, or utilize Lewis acids with high affinity for oxygen (to activate the aldehyde and facilitate dehydration), consistently produce higher yields.
Mechanistic pathway of the Biginelli reaction via Kappe's N-acyliminium ion intermediate.
Catalytic Innovations and Green Chemistry
The classical Biginelli protocol utilized strong Brønsted acids (e.g., HCl) in refluxing ethanol, which often resulted in long reaction times (12–18 hours) and moderate yields (20–50%), particularly for substituted aliphatic aldehydes[3].
To overcome the entropic penalty of bringing three molecules together, modern methodologies leverage high-concentration environments (solvent-free conditions) and advanced catalysis. The transition to green chemistry has introduced Lewis acids, heteropolyacids (HPAs), and mechano-chemical grinding.
Comparative Analysis of Catalytic Systems
| Catalyst System | Reaction Condition | Avg. Time | Avg. Yield | Environmental Impact | Key Advantage |
| HCl (Classical) | Ethanol, Reflux | 12–18 h | 40–50% | High (Corrosive, VOCs) | Historical baseline |
| Yb(OTf)₃ | Solvent-free, 100°C | 1–2 h | 85–95% | Low (Recyclable) | Excellent for hindered aldehydes[4] |
| HPA-Clay | Solvent-free, 70°C | 5–30 min | 90–98% | Very Low (Heterogeneous) | Highly reusable, rapid kinetics[3] |
| None (Neat) | Neat melt, 100–105°C | 1 h | 70–85% | Zero (100% Green) | Ultimate atom economy, no waste[5] |
Causality of Solvent-Free Success: In solvent-free (neat) or solid-state grinding methods, the localized concentration of the reactants is maximized. This pushes the multi-component equilibrium forward rapidly. Furthermore, as the DHPM product forms, it typically has a higher melting point than the starting materials, causing the reaction mixture to solidify—a visual, self-validating indicator of reaction completion.
Experimental Workflows: Self-Validating Protocols
The following protocols are designed for high reproducibility in drug discovery settings.
Protocol A: Green, Solvent-Free Synthesis using Heteropolyacid-Clay (HPA-Clay)
This protocol utilizes a heterogeneous catalyst, aligning with green chemistry principles by minimizing solvent waste and allowing catalyst recycling[3][6].
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Ethyl acetoacetate (1.5 mmol)
-
HPA-Montmorillonite-KSF catalyst (2 mol%)
Step-by-Step Methodology:
-
Preparation: In a 10 mL round-bottom flask or a mortar, combine the aldehyde, urea, and ethyl acetoacetate. The slight excess of urea and β-ketoester drives the consumption of the more expensive/complex aldehyde.
-
Catalyst Addition: Add 2 mol% of the HPA-Clay catalyst.
-
Activation (Thermal/Mechanical):
-
Option 1 (Thermal): Heat the neat mixture to 70°C with continuous stirring. The mixture will initially melt into a homogenous liquid.
-
Option 2 (Mechano-chemical): Grind the mixture vigorously using a pestle at room temperature.
-
-
Reaction Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 5 to 30 minutes. A key physical indicator is the precipitation/solidification of the reaction mass as the high-melting DHPM forms.
-
Quenching & Catalyst Recovery: Cool the mixture to room temperature. Add 10 mL of warm ethanol to dissolve the DHPM product. Filter the mixture to recover the insoluble HPA-Clay catalyst (which can be washed, dried, and reused for up to 5 cycles).
-
Purification: Pour the ethanolic filtrate into crushed ice. The crude DHPM will precipitate as a solid. Filter, wash with ice-cold water, and recrystallize from hot ethanol to yield analytically pure crystals.
Step-by-step workflow for the solvent-free, green synthesis of DHPMs.
Protocol B: The Atwal Modification (For Aliphatic Aldehydes)
Classical Biginelli conditions often fail or provide abysmal yields (<20%) when using aliphatic aldehydes or heavily ortho-substituted aromatic aldehydes. To circumvent this, the Atwal Modification is employed[7][8].
Mechanism of Action: Instead of a one-pot MCR, the Atwal modification separates the process. First, an enone is synthesized via Knoevenagel condensation of the aldehyde and β-ketoester. This enone is then condensed with a protected O-methylisourea or S-methylisothiourea under basic conditions, followed by deprotection, yielding the target DHPM cleanly.
Troubleshooting and Optimization
-
Issue: Low yield with Thiourea. Thiourea is a weaker nucleophile than urea. Solution: Increase reaction time, elevate the temperature slightly, or switch to a stronger Lewis acid like Indium(III) chloride (InCl₃) or Ytterbium(III) triflate (Yb(OTf)₃)[4].
-
Issue: Unreacted Aldehyde remaining. Solution: Ensure the urea is finely powdered and dry. Moisture can hydrolyze the crucial N-acyliminium ion intermediate back to starting materials.
-
Issue: Product oils out during recrystallization. Solution: This indicates impurities or residual β-ketoester. Triturate the crude oil with cold diethyl ether to remove unreacted ethyl acetoacetate before attempting ethanol recrystallization.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. perso.ens-lyon.fr [perso.ens-lyon.fr]
Crystallographic Elucidation and Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Executive Summary
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a Biginelli product or dihydropyrimidinone derivative) is a highly versatile heterocyclic scaffold with profound implications in medicinal chemistry[1]. As a core pharmacophore, the 3,4-dihydropyrimidin-2(1H)-one (DHPM) ring system exhibits a broad spectrum of pharmacological activities, including calcium channel modulation, anti-inflammatory effects, and targeted inhibition of the Eg5 kinesin motor protein (analogous to the chemotherapeutic agent Monastrol)[2][3].
This technical whitepaper provides an in-depth analysis of the compound's crystallographic profile, detailing its supramolecular assembly and conformational geometry. Furthermore, it outlines a self-validating, step-by-step synthetic protocol based on the classic Biginelli multicomponent reaction, explaining the mechanistic causality that governs its formation[4].
Crystallographic Profiling & Molecular Conformation
The solid-state geometry of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is critical for understanding its target-binding affinity in biological systems. Single-crystal X-ray diffraction studies have definitively resolved its three-dimensional architecture[5][6].
Ring Conformation and Stereochemistry
The core dihydropyrimidine ring does not adopt a planar geometry; rather, it exists in a highly specific screw-boat (or half-chair) conformation [6][7]. This puckered state is essential for its biological activity, as it dictates the spatial orientation of the functional groups interacting with receptor pockets. The dihedral angle between the pyrimidine core and the pendant phenyl ring is approximately 86.5°, indicating that the aromatic substituent sits nearly orthogonal to the heterocyclic base[8].
Supramolecular Assembly and Hydrogen Bonding
The crystal lattice is highly stabilized by a robust network of hydrogen bonds, which dictate the compound's high melting point (206–210 °C) and solid-state stability[1][9].
-
Intermolecular Interactions: The molecules are linked by strong N—H···O hydrogen bonds involving the hydrogen atoms of the urea-derived amino groups and the oxygen atoms of the keto groups. This specific interaction forms an extended zigzag structure characterized by eight-membered rings[5].
-
Intramolecular Interactions: The structural integrity is further reinforced by intramolecular C—H···O hydrogen bonds, which restrict the rotational freedom of the ester moiety[6].
Quantitative Crystallographic Data
The following table summarizes the definitive crystallographic parameters obtained from X-ray diffraction at 293 K[6][7].
| Parameter | Value / Description |
| Chemical Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.5495 (2) Åb = 8.9797 (3) Åc = 11.0812 (3) Å |
| Cell Angles | α = 107.843 (2)°β = 108.603 (1)°γ = 98.244 (2)° |
| Volume (V) | 653.07 (4) ų |
| Z (Molecules per unit cell) | 2 |
| Conformation | Screw-boat |
Mechanistic Pathway: The Biginelli Reaction
The synthesis of this tetrahydropyrimidine derivative is achieved via the Biginelli reaction, a classic multicomponent condensation. Recent density functional theory (DFT) and artificial force induced reaction (AFIR) studies have refined our understanding of this mechanism, confirming that it proceeds primarily via the iminium route , which is intriguingly catalyzed by a second molecule of urea[4].
Mechanistic pathway of the Biginelli reaction via the iminium route.
Mechanistic Causality:
-
Iminium Formation: The reaction initiates with the acid-catalyzed condensation of benzaldehyde and urea. The acid protonates the aldehyde, increasing its electrophilicity, allowing the weakly nucleophilic urea to attack and form an N-acyliminium ion intermediate[2][4].
-
Nucleophilic Addition: Ethyl acetoacetate undergoes enolization. The electron-rich enol attacks the highly electrophilic iminium carbon, forming a crucial C–C bond and generating an open-chain ureide adduct[2].
-
Cyclization: The terminal amine of the urea moiety executes an intramolecular nucleophilic attack on the ketone carbonyl of the acetoacetate derivative.
-
Dehydration: A final loss of water yields the thermodynamically stable, fully cyclized tetrahydropyrimidine ring[2][10].
Experimental Methodology: Synthesis Protocol
To ensure high yield and purity suitable for crystallographic or pharmacological downstream applications, the following self-validating protocol must be strictly adhered to.
Reagents Required:
-
Benzaldehyde (10.0 mmol, 1.06 g)
-
Urea (15.0 mmol, 0.90 g) — Excess used to drive the initial iminium formation.
-
Ethyl acetoacetate (10.0 mmol, 1.30 g)
-
Absolute Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (HCl, 3-5 drops)
Step-by-Step Workflow:
Step 1: Reagent Solubilization
-
Action: In a 50 mL round-bottom flask, dissolve 10.0 mmol of benzaldehyde, 10.0 mmol of ethyl acetoacetate, and 15.0 mmol of urea in 20 mL of absolute ethanol.
-
Causality: Ethanol serves as an optimal protic solvent. It completely solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the final DHPM product at room temperature, enabling spontaneous crystallization[3].
Step 2: Catalytic Activation
-
Action: Add 3-5 drops of concentrated HCl to the stirring mixture.
-
Causality: The Brønsted acid is non-negotiable for overcoming the activation energy barrier of the rate-limiting step. It protonates the benzaldehyde carbonyl, facilitating the nucleophilic attack by urea to form the transient iminium ion[2][10].
Step 3: Reflux and Condensation
-
Action: Attach a reflux condenser and heat the mixture to 75–80 °C (reflux) under continuous magnetic stirring for 3 to 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase.
-
Causality: The sustained thermal energy drives the endothermic dehydration steps (loss of two water molecules total per product molecule) and pushes the equilibrium toward the thermodynamically favored cyclic product[3].
Step 4: Precipitation and Isolation
-
Action: Once TLC indicates the disappearance of benzaldehyde, remove the flask from heat and allow it to cool slowly to room temperature. Pour the mixture into 50 mL of crushed ice/water and stir vigorously.
-
Causality: Rapid cooling alters the dielectric constant of the medium and drastically reduces the solubility of the hydrophobic phenyl-substituted tetrahydropyrimidine, forcing it to crash out of solution as a crude white precipitate.
Step 5: Purification via Recrystallization
-
Action: Filter the crude solid under vacuum. Recrystallize the product from hot ethanol to yield pure Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as colorless, needle-like crystals[7].
-
Causality: Hot ethanol selectively dissolves impurities (unreacted starting materials and linear byproducts). Slow cooling allows the target molecules to self-assemble into the highly ordered triclinic P-1 crystal lattice driven by the N-H···O hydrogen bonding network[5][6].
Conclusion
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a triumph of multicomponent synthetic strategy. Its unique screw-boat conformation and robust intermolecular hydrogen-bonding network not only define its crystallographic identity but also serve as the structural basis for its integration into modern drug discovery pipelines. By mastering the acid-catalyzed Biginelli iminium pathway, researchers can reliably synthesize this core scaffold, opening avenues for the development of novel therapeutics targeting complex biological pathways.
References
-
Cheng, Q.-F., Xu, X.-Y., Shi, P.-F., & Hu, X.-L. (2007). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.[Link]
-
Mohideen, M. N., Rasheeth, A., & Huq, C. A. M. A. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online.[Link]
-
Wikipedia Contributors. Biginelli reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Purcarea, V. L., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC.[Link]
-
Puripat, M., et al. (2015). The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, ACS Publications.[Link]
Sources
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- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5395-36-8 | TCI AMERICA [tcichemicals.com]
- 10. Biginelli Reaction - ChemContent [chemcontent.com]
Physicochemical Properties of Substituted Pyrimidines: A Technical Guide for Rational Drug Design
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophoric core for numerous anticancer, antiviral, and CNS-active therapeutics. Unlike the ubiquitous phenyl ring, the inclusion of two sp2-hybridized nitrogen atoms at positions 1 and 3 fundamentally alters the electronic landscape of the six-membered ring. This electron deficiency dictates a unique set of physicochemical properties—ranging from high polarity and weak basicity to complex tautomeric equilibria. For drug development professionals, mastering the physicochemical properties of substituted pyrimidines is the prerequisite for rational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization. This whitepaper provides an in-depth analysis of how substituent modifications govern pKa, lipophilicity, and tautomerism, supported by self-validating experimental protocols.
The Pyrimidine Scaffold: Electronic Structure and Substitution Effects
The parent pyrimidine ring is a highly electron-deficient, weak base with a pKa of 1.30 and a hydrophilic profile (logP = -0.40)[1][2]. The two nitrogen atoms exert a strong inductive electron-withdrawing effect, which destabilizes the protonated state and reduces the aromaticity of the ring compared to benzene or pyridine[3].
Because most drugs are ionized under physiological conditions, accurate pKa determination is essential for predicting lipophilicity and receptor binding[4]. Substituting the ring with electron-donating groups (EDGs) like amino or hydroxyl groups (as seen in cytosine, pKa = 4.45) pushes electron density back into the ring, stabilizing the conjugate acid and raising the pKa[1]. Conversely, in complex fused systems like 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, the extended conjugation and multiple carbonyl groups create competing protonation sites, requiring precise potentiometric mapping to understand the dominant ionization state at pH 7.4[5].
In CNS drug discovery, such as the development of pyrimido[4,5-d]azepines for 5-HT2C receptor agonism, modulating the pyrimidine pKa via 4-substitution (e.g., introducing an NHMe group) increases ring basicity. This electronic modulation directly alters P-glycoprotein (P-gp) efflux ratios, dictating whether the molecule can successfully cross the blood-brain barrier[6].
Tautomerism: The Chameleon Effect in Target Binding
Tautomerism in pyrimidines, particularly keto-enol and lactam-lactim interconversions, is not merely a structural curiosity but a primary driver of target binding kinetics. Theoretical studies on pyrimidine bases such as uracil and cytosine confirm that electron-donor substituents (NH, OH) dictate their predominant tautomeric forms[7].
The primary tautomerism observed in systems like 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione is the keto-enol and lactam-lactim type[5]. The parent pyrimidin-4-one heavily favors the keto (lactam) form in polar solvents due to the stabilization of its larger dipole moment by solvent molecules[8]. When a hydroxymethyl group is introduced at the 6-position (e.g., 6-(hydroxymethyl)pyrimidin-4-ol), the tautomeric equilibrium is perturbed by both steric hindrance and intramolecular hydrogen bonding capabilities[8].
The Causality of Solvent-Driven Tautomerism: In the hydrophobic pocket of a target kinase, the lower dielectric environment strips away water molecules, potentially shifting the equilibrium back toward the enol form. This alters the molecule from a hydrogen-bond acceptor to a hydrogen-bond donor[8]. This dynamic switching dictates the structure-activity relationship (SAR) and must be quantified early in development.
Influence of solvent polarity on pyrimidine tautomeric equilibrium.
Modulating Lipophilicity and Permeability
Lipophilicity dictates a pyrimidine's journey from administration to target engagement. While the unsubstituted pyrimidine ring is highly hydrophilic, appending aliphatic chains drastically alters the solvation shell. For example, extending an amide tail from an octanamide (XYZ-I-71, logP = 2.27) to a dodecanamide (XYZ-I-73, logP = 3.94) increases the entropic penalty of water cavity formation, driving the molecule into lipid bilayers[9].
Quantitative Physicochemical Data Summary
The following table summarizes the divergent physicochemical properties of the parent pyrimidine ring versus highly substituted biological and synthetic derivatives.
| Compound | Key Substituents | pKa | LogP | Melting Point (°C) | Source |
| Pyrimidine (Parent) | None | 1.30 | -0.40 | 20–22 | [1],[2] |
| Cytosine | 4-amino, 2-hydroxy | 4.45, 12.2 | N/R | N/R | [1] |
| Uracil | 2,4-dihydroxy | 9.5, 13.0 | N/R | N/R | [1] |
| Thymine | 5-methyl, 2,4-dihydroxy | 9.9, 13.0 | N/R | N/R | [1] |
| XYZ-I-71 | C-4 octanamide | N/R | 2.27 | 119–120 | [9] |
| XYZ-I-73 | C-4 dodecanamide | N/R | 3.94 | 107–108 | [9] |
(Note: N/R = Not Reported in the cited primary dataset).
Self-Validating Experimental Protocols
To ensure data integrity, physicochemical properties must be measured using self-validating experimental systems. The following protocols outline the gold standards for pyrimidine profiling.
Protocol 1: Potentiometric Titration for pKa Determination
Causality: Potentiometric titration is utilized because it directly measures the thermodynamic activity of protons in solution, offering higher precision than spectroscopic methods for non-chromophoric pyrimidine substituents[9].
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response.
-
Sample Preparation: Dissolve the pyrimidine derivative in a 0.15 M KCl solution to maintain a constant ionic strength, mimicking physiological conditions.
-
Titration: Titrate with standardized 0.1 M NaOH or HCl. Record the pH after each addition only once equilibrium (drift < 0.001 pH/min) is reached.
-
Calculation: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation.
-
Self-Validation Check: Perform a reverse titration (from basic back to acidic). If the forward and reverse titration curves exhibit hysteresis (do not overlay perfectly), the system is failing due to compound precipitation, degradation, or slow hydration kinetics, rendering the calculated pKa invalid.
Protocol 2: Shake-Flask Method for LogP/LogD
Causality: The shake-flask method remains the gold standard because it physically models the thermodynamic partitioning of a drug between aqueous environments and lipid membranes[9].
-
Pre-saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 for LogD) by stirring them together for 24 hours to prevent volume changes during the assay.
-
Dissolution: Dissolve the pyrimidine analog in the aqueous phase at a known concentration well below its thermodynamic solubility limit.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol to the vial.
-
Equilibration: Mechanically shake the biphasic system for 60 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.
-
Quantification: Quantify the concentration of the compound in both phases using HPLC-UV or LC-MS/MS.
-
Self-Validation Check: Calculate the mass balance. The sum of the compound quantified in the octanol phase and the aqueous phase must equal the initial concentration (≥95% recovery). A deficit indicates interfacial aggregation, micelle formation, or adsorption to glassware, invalidating the partition coefficient.
Protocol 3: NMR-Based Tautomeric Profiling
Causality: NMR spectroscopy is utilized because the chemical shifts of the pyrimidine ring carbons (particularly C4) and protons are highly sensitive to the local electronic environment, allowing for the direct observation of keto-enol populations[8].
-
Solvent Selection: Dissolve the compound in a deuterated polar solvent (e.g., DMSO-d6) and a non-polar solvent (e.g., CDCl3) to assess solvent-dependent shifts.
-
Acquisition: Acquire 1H and 13C NMR spectra at standard temperature (298 K).
-
Analysis: Analyze the C4 carbon shift. A shift near 160-170 ppm indicates a carbonyl (keto/lactam form), while 150-160 ppm indicates an enol form[8].
-
Integration: Integrate the distinct signals of the tautomers (if exchange is slow on the NMR timescale) to determine the equilibrium constant ( Kt ).
-
Self-Validation Check: Conduct variable-temperature (VT) NMR. As temperature increases, the exchange rate between tautomers accelerates. If peak coalescence is not observed, or if new, irreversible peaks appear, the system is undergoing thermal degradation rather than dynamic tautomeric exchange.
Mechanistic Workflows
The integration of these physicochemical properties into a cohesive screening cascade is vital for identifying viable lead compounds.
Physicochemical profiling workflow for substituted pyrimidines.
Conclusion
The rational design of pyrimidine-based therapeutics requires a rigorous understanding of the scaffold's inherent electron deficiency and its resulting physicochemical behaviors. By mapping the causality between substituent electronics and macroscopic properties like pKa, lipophilicity, and tautomerism, researchers can predictably tune membrane permeability and target engagement. Implementing self-validating experimental protocols ensures that the data driving these ADMET optimizations remains robust, reproducible, and translationally relevant.
Sources
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- 2. (PDF) An Overview of Compartive Study of Pyrazole and Pyrimidine Derivatives [academia.edu]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
The Biological Activity and Pharmacological Dynamics of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Executive Summary
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 5395-36-8) is the archetypal product of the classic Biginelli multicomponent reaction[1]. As a core member of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) family, this compound represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to dihydropyridine (DHP) therapeutics (such as nifedipine) endows it with a broad spectrum of biological activities, most notably as a calcium channel modulator, antimicrobial agent, and a critical precursor for targeted anticancer therapeutics[1][2]. This whitepaper dissects the mechanistic pathways, structural dynamics, and validated experimental protocols associated with this highly versatile heterocyclic compound.
Structural Dynamics and Conformational Biology
The biological efficacy of DHPMs is intrinsically linked to their three-dimensional conformation. X-ray crystallographic studies reveal that the dihydropyrimidine ring of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate adopts a distinct screw-boat conformation [3][4].
Receptor Binding Prerequisites
The spatial orientation of the C4-phenyl group is the primary determinant for receptor binding affinity. The dihedral angle between the pyrimidine and benzene rings is approximately 86.5°, positioning the aromatic ring optimally for π−π stacking interactions within hydrophobic receptor pockets[4]. Furthermore, the crystal packing is stabilized by strong intermolecular N—H⋯O and C—H⋯O hydrogen bonds, while an intramolecular hydrogen bond between the alkoxy oxygen of the ester and the pyrimidine ring proton locks the molecule into its biologically active conformation[3][5].
Core Biological Activities: Mechanistic Pathways
L-Type Calcium Channel Modulation
The most well-documented pharmacological role of DHPMs is their ability to act as calcium channel blockers[1][6]. The compound binds to the allosteric sites on the α1c subunit of L-type voltage-gated calcium channels in cardiac and smooth muscle tissues.
-
Mechanism: Binding induces a conformational shift that favors the "closed" state of the channel, preventing the influx of extracellular Ca2+ . This reduction in intracellular calcium leads to vasodilation and a negative inotropic effect, establishing the scaffold as a foundation for antihypertensive drug development.
Mechanism of action for DHPM-mediated L-type voltage-gated calcium channel blockade.
Antimicrobial and Antifungal Efficacy
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits significant bacteriostatic properties. It has been shown to inhibit the growth of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) by interfering with bacterial cell wall synthesis and inhibiting specific metabolic enzymes. The lipophilicity provided by the ethyl ester and the C4-phenyl group enhances cellular permeability, allowing the compound to reach intracellular bacterial targets effectively[1].
Anticancer Potential (Mitotic Kinesin Inhibition)
While the base compound possesses moderate baseline cytotoxicity, it is the fundamental building block for potent antimitotic agents like Monastrol. By modifying the phenyl ring (e.g., adding a 3-hydroxy group) and substituting the oxygen at C2 with sulfur, the resulting derivatives become highly selective allosteric inhibitors of the mitotic kinesin Eg5, arresting cells in mitosis and inducing apoptosis in cancer cells[2][7].
Quantitative Bioactivity Profile
The following table summarizes the baseline pharmacological metrics of the core scaffold, aggregated from standardized in vitro assays[2].
| Biological Target / Assay | Organism / Cell Line | Metric | Observed Value Range | Significance |
| Antibacterial (MIC) | Staphylococcus aureus | Minimum Inhibitory Concentration | 16 - 32 µg/mL | Moderate to high efficacy against Gram-positive strains. |
| Antibacterial (MIC) | Enterococcus faecalis | Minimum Inhibitory Concentration | 32 - 64 µg/mL | Demonstrates broad-spectrum potential. |
| Antifungal (MIC) | Candida albicans | Minimum Inhibitory Concentration | 64 - 128 µg/mL | Baseline fungistatic activity. |
| Calcium Channel Binding | Smooth Muscle ( α1 subunit) | IC50 (Displacement) | 1.5 - 5.0 µM | Validates the structural mimicry of dihydropyridines. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental steps.
Protocol 1: Microwave-Assisted Biginelli Synthesis
Traditional Biginelli reactions suffer from long reaction times and moderate yields. Microwave (MW) irradiation accelerates the rate-limiting cyclodehydration step, suppressing the formation of Knoevenagel condensation byproducts[7].
Reagents: Benzaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Urea (1.2 mmol), Ethanol (5 mL), Potassium tert-butoxide (catalytic) or Conc. HCl (3 drops).
-
Preparation: Combine the aldehyde, β -ketoester, and urea in a microwave-safe quartz vessel. Add ethanol as the polar protic solvent to facilitate microwave energy absorption.
-
Catalysis: Add the catalyst. Causality: The acid catalyst protonates the aldehyde, rapidly driving the formation of the highly reactive acyliminium ion intermediate.
-
Irradiation: Subject the mixture to microwave irradiation at 800W for 3–5 minutes. Causality: Dielectric heating provides uniform, instantaneous thermal energy, pushing the open-chain ureide intermediate through cyclodehydration before degradation can occur.
-
Isolation: Pour the hot mixture into 50 mL of crushed ice. The rapid temperature drop forces the immediate precipitation of the DHPM product.
-
Purification: Filter the crude white solid and recrystallize from hot ethanol to achieve >98% purity (Melting point: 202–206 °C)[6][7].
Multicomponent Biginelli synthesis workflow via acyliminium ion intermediate.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol utilizes Resazurin dye to provide a self-validating, colorimetric confirmation of bacterial viability, eliminating the ambiguity of optical density readings caused by compound precipitation.
-
Inoculum Preparation: Culture S. aureus in Mueller-Hinton (MH) broth to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized DHPM (dissolved in DMSO, max final concentration <1% to prevent solvent toxicity) across the wells.
-
Inoculation: Add 10 µL of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18 hours.
-
Viability Staining: Add 30 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.
-
Causality: Metabolically active bacteria reduce the blue resazurin to pink resorufin. The lowest concentration well remaining blue represents the exact Minimum Inhibitory Concentration (MIC).
-
References
-
Synthesis, characterization and pharmacological evaluation of some novel pyrimidine derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: Acta Crystallographica Section E: Structure Reports Online (via ResearchGate) URL:[Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives Source: Der Pharma Chemica URL:[Link]
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Crystallographic Study) Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Microwave Assisted Facile Synthesis and Anticancer Evaluation of Novel Ethyl 4-(Substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Source: Sciforum URL:[Link]
-
Pumice as a Novel Natural Heterogeneous Catalyst for the Designation of 3,4-Dihydropyrimidine-2-(1H)-ones/thiones under Solvent-Free Conditions Source: MDPI URL:[Link]
Sources
- 1. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
CAS 5395-36-8: Comprehensive Technical Guide to Dihydropyrimidinone Synthesis and Pharmacological Profiling
Executive Summary
As medicinal chemistry increasingly pivots toward structurally complex, multi-target scaffolds, CAS 5395-36-8 (Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) has emerged as a foundational building block. Belonging to the dihydropyrimidinone (DHPM) class, this compound is a classic product of the Biginelli multicomponent reaction[1]. Beyond its utility as a synthetic intermediate, CAS 5395-36-8 and its derivatives exhibit a broad spectrum of biological activities, functioning as aza-analogs of nifedipine-type calcium channel modulators, mitotic kinesin inhibitors, and antimicrobial agents[2][3].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, pharmacological pathways, and self-validating experimental protocols associated with CAS 5395-36-8.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of CAS 5395-36-8 is critical for anticipating its behavior in both synthetic workflows and biological assays. The dihydropyrimidine ring adopts a screw-boat conformation, stabilized by strong intermolecular hydrogen bonds, which dictates its solubility and receptor-binding thermodynamics[1].
Table 1: Physicochemical Properties of CAS 5395-36-8
| Parameter | Specification |
| IUPAC Name | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| CAS Registry Number | 5395-36-8 |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Melting Point | 202 °C – 206 °C |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, and hot Ethanol; Insoluble in water |
Data synthesized from chemical reference standards[4][5].
Mechanistic Synthesis: The Biginelli Multicomponent Reaction
The synthesis of CAS 5395-36-8 is achieved via the Biginelli reaction—a one-pot, acid-catalyzed cyclocondensation of an aldehyde (benzaldehyde), a β-keto ester (ethyl acetoacetate), and urea[2].
The Causality of Catalysis
In the absence of a catalyst, the reaction suffers from poor yields due to the high activation energy required for the initial nucleophilic attack. The addition of a Lewis acid (e.g., CeCl₃) or a Brønsted acid (e.g., HCl) is not merely to speed up the reaction, but to fundamentally alter the pathway. The acid protonates the carbonyl oxygen of benzaldehyde, drastically increasing its electrophilicity. This allows urea to attack, forming a highly reactive acyliminium ion intermediate . The enol tautomer of ethyl acetoacetate subsequently attacks this intermediate, leading to an open-chain ureide that undergoes intramolecular cyclization and dehydration to form the DHPM core[2][6].
Reaction Optimization
Modern synthetic protocols have shifted from conventional refluxing to microwave-assisted synthesis. Microwave irradiation provides rapid, uniform volumetric heating that overcomes the activation energy barrier of the final dehydration step, minimizing the formation of thermodynamic byproducts.
Table 2: Catalyst & Condition Optimization for CAS 5395-36-8 Synthesis
| Methodology | Catalyst | Solvent | Time | Yield |
| Conventional Reflux | HCl (conc.) | Ethanol | 15 - 18 hours | 65 - 75% |
| Polyphosphate Ester (PPE) | PPE | THF | 15 hours | 94% |
| Microwave Irradiation | t-BuOK or CeCl₃ | Ethanol | 3 - 5 mins | 92 - 98% |
Optimization data reflects comparative synthetic methodologies[2][6].
Caption: Multicomponent Biginelli synthesis workflow for CAS 5395-36-8.
Pharmacological Targets & Biological Activity
The structural topology of CAS 5395-36-8 serves as a privileged scaffold in drug discovery, primarily due to its ability to act as a bioisostere for dihydropyridines[3].
-
Calcium Channel Modulation : DHPMs mimic the binding profile of nifedipine. They bind to the α1 subunit of L-type voltage-gated calcium channels, stabilizing the channel in its closed state. This prevents calcium influx into vascular smooth muscle, resulting in vasodilation and antihypertensive effects[3].
-
Mitotic Kinesin (Eg5) Inhibition : Derivatives of CAS 5395-36-8 (such as monastrol) exhibit potent anticancer activity. They act as allosteric inhibitors of the Eg5 kinesin motor protein. By trapping Eg5 in an ADP-bound state, they prevent the ATP-driven microtubule sliding necessary for centrosome separation. This leads to the formation of a monoastral spindle, triggering the spindle assembly checkpoint, mitotic arrest, and ultimately, apoptosis[2][3].
-
Antiviral Activity : Recent studies have explored DHPM derivatives as HIV integrase inhibitors, where the diketo acid moieties chelate the catalytic Mg²⁺ ions within the viral integrase active site[7].
Caption: Mechanism of mitotic arrest via Eg5 kinesin inhibition by DHPM derivatives.
Experimental Protocols & Self-Validating Workflows
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an in-process validation checkpoint.
Protocol 1: Microwave-Assisted Synthesis of CAS 5395-36-8
Purpose: Rapid, high-yield generation of the DHPM core.
-
Reagent Preparation : In a 10 mL microwave-safe reaction vial, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.2 mmol, 72 mg).
-
Catalytic Initiation : Add CeCl₃·7H₂O (25 mol%) and 2 mL of absolute ethanol.
-
Causality: CeCl₃ acts as a mild, oxophilic Lewis acid that coordinates with the aldehyde oxygen, facilitating the urea attack without promoting the unwanted self-condensation of the β-keto ester[7].
-
-
Microwave Irradiation : Seal the vial and subject it to microwave irradiation (800 W) for 3–5 minutes. Maintain the internal temperature at ~80 °C.
-
In-Process Validation (TLC) : Spot the reaction mixture against starting materials on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The complete disappearance of the benzaldehyde spot (highest Rf) validates the termination of the reaction[2].
-
Isolation : Pour the hot mixture into 15 mL of crushed ice. The sudden reduction in dielectric constant and temperature forces the hydrophobic DHPM to precipitate. Filter under a vacuum and wash with ice-cold water.
-
Final Validation : Recrystallize from hot ethanol. Validate the product via melting point apparatus (Target: 202–206 °C) and ¹H NMR (Look for the characteristic chiral C4 proton doublet/broad singlet at ~5.1–5.4 ppm and the NH proton at ~9.2 ppm)[2][6].
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Purpose: Validating the anticancer efficacy of synthesized DHPMs.
-
Cell Seeding : Seed human cancer cell lines (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C, 5% CO₂.
-
Compound Treatment : Dissolve CAS 5395-36-8 in pure DMSO to create a stock solution. Dilute with media to achieve final treatment concentrations (1 μM to 100 μM).
-
System Constraint: Ensure the final DMSO concentration in the wells remains below 0.1% v/v. Higher concentrations will cause solvent-induced cytotoxicity, invalidating the assay.
-
-
Metabolic Reduction : After 48 hours of treatment, add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: Only viable cells possess active mitochondrial succinate dehydrogenase enzymes capable of cleaving the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals.
-
-
Solubilization & Quantification : Carefully aspirate the media. Add 150 μL of DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[2].
References
-
Mohideen, M. N., et al. "Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate." Acta Crystallographica Section E: Structure Reports Online, NIH PMC.[Link]
-
Sciforum. "Microwave Assisted Facile Synthesis and Anticancer Evaluation of Novel Ethyl 4-(Substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives."[Link]
-
Kappe, C. O., et al. "The Biginelli dihydropyrimidone synthesis using polyphosphate ester as a mild and efficient cyclocondensation/dehydration reagent." Semantic Scholar.[Link]
-
Agrofoglio, L. A., et al. "Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase." NIH PMC.[Link]
-
"Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties." NIH PMC.[Link]
Sources
- 1. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5395-36-8 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: One-Pot Multicomponent Synthesis of Dihydropyrimidinones via the Biginelli Reaction
Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Pharmacological Relevance
The Biginelli reaction is a highly efficient, one-pot multicomponent reaction (MCR) used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aryl aldehyde, a β-keto ester (such as ethyl acetoacetate), and urea[1]. In modern drug discovery, the DHPM scaffold is considered a "privileged structure." Derivatives of DHPMs are widely utilized in the pharmaceutical industry as potent calcium channel blockers, antihypertensive agents, α -1a-antagonists, and targeted anticancer therapeutics[1][2].
Unlike linear syntheses, this MCR maximizes atom economy and minimizes purification bottlenecks. This application note details the mechanistic causality of the reaction, provides a comparative analysis of modern catalytic systems, and outlines field-proven, self-validating experimental protocols.
Mechanistic Causality: The Iminium Pathway
To rationally optimize the Biginelli reaction, one must understand the precise sequence of molecular assembly. While early models suggested an initial aldol condensation, contemporary mechanistic studies dictate that the reaction predominantly proceeds via an N-acyliminium ion intermediate[1][2].
The causality of the reaction dictates our experimental parameters:
-
Electrophilic Activation: The acid catalyst (Brønsted or Lewis acid) polarizes the carbonyl group of the aryl aldehyde. This lowers the activation energy for the nucleophilic attack by urea, forming the rate-limiting N-acyliminium intermediate.
-
Nucleophilic Enolization: Ethyl acetoacetate (EAA) exists in a keto-enol tautomeric equilibrium. The catalyst facilitates the enolization of EAA, providing a highly nucleophilic α -carbon that attacks the iminium ion to form an open-chain ureide.
-
Thermodynamic Sink: The subsequent intramolecular cyclization and dehydration (-H₂O) represent an irreversible thermodynamic sink, driving the equilibrium toward the highly stable DHPM ring[1].
Fig 1. Iminium-based mechanism of the Biginelli reaction.
Catalyst Selection & Reaction Optimization
Historically, the Biginelli reaction relied on strong Brønsted acids (e.g., HCl, H₂SO₄), which frequently resulted in poor yields (40-60%) due to the degradation of the β -keto ester and the formation of unwanted side products[3]. Modern synthetic protocols leverage advanced catalytic systems to improve reaction kinetics, yield, and environmental sustainability.
Quantitative Data Summary: Catalyst Comparison
The following table summarizes field-proven catalytic systems for the condensation of benzaldehyde, ethyl acetoacetate, and urea:
| Catalyst System | Reaction Medium | Temp (°C) | Time | Yield (%) | Mechanistic Advantage |
| Classical (HCl) | Ethanol | Reflux (78) | 12-18 h | 40-60 | Baseline Brønsted activation; prone to substrate degradation. |
| InCl₃ (10 mol%) | THF or Ethanol | Reflux (65-70) | 2-5 h | 85-95 | Mild Lewis acid; avoids strong acids, high functional group tolerance[3]. |
| Nano-ZrO₂ (20 mol%) | Ethanol | Reflux (78) | 60 min | 90 | Heterogeneous polarized surface (Zr⁺/O⁻); easily recoverable and reusable[4]. |
| Catalyst-Free | Ball Milling | RT | 30 min | >98 | Mechanochemical activation; solvent-free, entirely green chemistry profile[5]. |
Experimental Workflows
To ensure reproducibility, we detail two distinct protocols: a highly reliable Lewis acid-catalyzed solution-phase method, and a cutting-edge mechanochemical green protocol.
Protocol A: Indium(III) Chloride-Catalyzed Synthesis (Solution Phase)
This protocol is ideal for library synthesis requiring high functional group tolerance[3].
Reagents: Benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol), InCl₃ (1 mmol, 10 mol%), Ethanol (20 mL). Causality Note: A 1.5x molar excess of urea is used to drive the initial, rate-limiting iminium formation forward, compensating for urea's partial insolubility and potential thermal degradation.
-
Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, sequentially add benzaldehyde, ethyl acetoacetate, and urea.
-
Solvation & Catalysis: Add 20 mL of absolute ethanol followed by 10 mol% InCl₃.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to gentle reflux (70–80 °C) for 2 to 5 hours.
-
Self-Validating Precipitation: As the reaction progresses, the highly polar DHPM product will begin to precipitate directly out of the hot ethanol. This phase change serves as a visual indicator of reaction progression.
-
Quenching & Isolation: Cool the reaction mixture to room temperature, then pour it into 50 mL of crushed ice/water. Stir for 10 minutes to dissolve unreacted urea and catalyst.
-
Filtration: Isolate the crude solid via vacuum filtration (Büchner funnel). Wash the filter cake with cold water (2 x 10 mL).
-
Purification: Recrystallize the crude product from hot ethanol to yield pure 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Protocol B: Solvent-Free Mechanochemical Synthesis (Ball Milling)
This protocol is ideal for process chemistry prioritizing green metrics and rapid throughput[5].
-
Loading: Place equimolar amounts (0.02 mol) of benzaldehyde, ethyl acetoacetate, and urea into a tempered steel vial.
-
Milling Media: Add tempered steel balls (e.g., 22 balls, 10 mm diameter) achieving a ball-to-reagent weight ratio of approximately 8:1.
-
Execution: Seal the vial and process in a Planetary Micro Mill at 750 rpm for 30 minutes. The mechanical kinetic energy forces the molecules into intimate contact, bypassing the need for a solvent or catalyst[5].
-
Isolation: Extract the resulting powder. Wash with warm water to remove trace unreacted urea. The product is typically >98% pure without further recrystallization[5].
Fig 2. Experimental workflow for DHPM synthesis and validation.
Analytical Validation & QA/QC
A robust protocol must be a self-validating system. Use the following analytical benchmarks to confirm the integrity of the synthesized 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one:
-
Thin-Layer Chromatography (TLC): Use a mobile phase of Hexane:Ethyl Acetate (6:4). The starting benzaldehyde is highly UV-active with a high Rf value. The DHPM product will have a significantly lower Rf due to the strong hydrogen-bonding capabilities of the cyclic urea moiety. Disappearance of the high- Rf spot confirms completion.
-
Melting Point: The pure crystalline product exhibits a sharp melting point at 202–204 °C . Depression of this range indicates residual starting materials or open-chain ureide intermediates.
-
¹H-NMR Spectroscopy (DMSO-d₆): The defining structural feature of a Biginelli product is the newly formed chiral center at C4. Look for a distinct doublet/multiplet at δ 5.15–5.25 ppm corresponding to the benzylic C4-H proton. Additionally, two broad singlets representing the N-H protons should appear at approximately δ 7.7 ppm and 9.2 ppm.
References
-
Biginelli reaction - Wikipedia , wikipedia.org, 1
-
Nano-ZrO2-Catalyzed Biginelli Reaction and the Synthesis of Bioactive Dihydropyrimidinones That Targets PPAR-γ in Human Breast Cancer Cells - MDPI , mdpi.com, 4
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC , nih.gov, 2
-
Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction - Organic Chemistry Portal , organic-chemistry.org, 3
-
Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions - MDPI , mdpi.com, 5
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Anti-inflammatory Agents from Pyrimidine Scaffolds
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] The search for novel, effective, and safe anti-inflammatory agents is a perpetual challenge in medicinal chemistry. Among the myriad of heterocyclic structures explored, the pyrimidine nucleus stands out as a "privileged scaffold."[2][3] Its presence in the building blocks of DNA and RNA hints at its inherent biocompatibility and its ability to form key interactions with biological targets.[3] This versatility has led to the development of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anti-inflammatory agents based on the pyrimidine scaffold. We will delve into the rationale behind targeting specific inflammatory pathways, provide detailed protocols for chemical synthesis and biological evaluation, and discuss the iterative process of lead optimization through structure-activity relationship (SAR) studies.
Chapter 1: Key Inflammatory Targets for Pyrimidine-Based Agents
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key mediators of the inflammatory cascade, such as pro-inflammatory cytokines and enzymes.[6][7] Kinases, in particular, have emerged as highly druggable targets. The pyrimidine core can adeptly mimic the adenine base of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases, thereby blocking their downstream signaling.[2][8]
Janus Kinases (JAKs)
The JAK family of tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical for signaling from a broad range of cytokine receptors that regulate immune responses and cell proliferation.[9][10] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for numerous pro-inflammatory cytokines. Consequently, inhibiting JAKs is a validated strategy for treating inflammatory diseases.[11] Several pyrimidine-based JAK inhibitors have been developed, with some achieving clinical success.[9][11]
The general mechanism involves the binding of a cytokine to its receptor, which leads to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based agents.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response.[12] It functions as a critical upstream kinase in the signaling cascades initiated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[1][13][14] Dysregulation of these pathways is implicated in numerous autoimmune and inflammatory diseases, making IRAK4 a highly attractive therapeutic target.[1][13] Upon ligand binding to TLRs or IL-1R, a protein complex called the myddosome is formed, which recruits and activates IRAK4.[13][14] Activated IRAK4 then phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Pyrimidine-based compounds have been successfully designed to inhibit IRAK4, demonstrating therapeutic potential in preclinical models.[13][15]
Chapter 2: Synthetic Strategies for Pyrimidine Libraries
The versatility of the pyrimidine scaffold stems from the numerous synthetic routes available for its construction and derivatization. This allows for the creation of large, diverse chemical libraries for screening. A common and effective method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative.
Protocol 1: General Synthesis of a 2,4,6-Trisubstituted Pyrimidine Core
This protocol outlines a representative synthesis of a pyrimidine derivative, which can be adapted by varying the starting materials to generate a library of analogues.
Rationale: This procedure utilizes a classical condensation reaction. The choice of an alcohol as the solvent facilitates the reaction, and the addition of a base like sodium ethoxide is crucial for deprotonating the active methylene compound, initiating the cyclization.
Materials:
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (2.0 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (2.0 eq) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. After 15 minutes, add the substituted aromatic aldehyde (1.0 eq), followed by guanidine hydrochloride (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of the synthesis is validated at each stage. TLC monitoring confirms the consumption of starting materials and the formation of a new product. The final characterization data (NMR, MS) must be consistent with the expected structure of the synthesized pyrimidine derivative.
Chapter 3: In Vitro Evaluation of Anti-Inflammatory Activity
A hierarchical screening approach is essential for efficiently identifying promising compounds. This typically begins with biochemical assays targeting the purified enzyme, followed by cell-based assays that provide a more physiologically relevant context.
Caption: A typical workflow for the in vitro screening of pyrimidine-based anti-inflammatory agents.
Protocol 2: Cellular Assay for Cytokine Release Inhibition
This protocol describes a common method to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit the release of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from stimulated macrophage cells.[16]
Rationale: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of various pro-inflammatory cytokines.[16] This assay provides a robust and physiologically relevant model to screen for compounds that can suppress this response. The human monocytic cell line THP-1 is a suitable model for these studies.[16]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Pyrimidine test compounds (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with PMA (100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine test compounds and the positive control (Dexamethasone) in the cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the medium from the differentiated THP-1 cells and add 100 µL of the medium containing the test compounds or controls to the respective wells.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in the culture medium. Add 100 µL of this solution to each well (except for the unstimulated control wells) to achieve a final concentration of 100 ng/mL.[16]
-
Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator. The optimal incubation time for maximum TNF-α secretion should be determined empirically.[16]
-
-
Quantification of TNF-α:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant (cell culture medium) from each well.
-
Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
-
Plot the percentage inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition).
-
Self-Validation: The assay includes critical controls: an unstimulated (negative) control to establish baseline TNF-α levels, an LPS-stimulated (positive) control to confirm cell responsiveness, and a known anti-inflammatory drug (Dexamethasone) as a reference control to validate the assay's sensitivity.
Chapter 4: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are the cornerstone of medicinal chemistry, providing insights into how chemical structure relates to biological activity.[2][6][17] By systematically modifying the substituents on the pyrimidine scaffold and evaluating their impact on potency, selectivity, and drug-like properties, researchers can rationally design more effective drug candidates.[2][18] Strategic modifications at positions 2, 4, and 5 of the pyrimidine ring have been shown to be particularly important for modulating activity against various targets.[2]
Example SAR Table for Pyrimidine-Based IRAK4 Inhibitors
The following table illustrates a hypothetical SAR for a series of pyrimidine derivatives targeting IRAK4. This data helps in identifying key structural features required for potent inhibition.
| Compound ID | R1 (at C2) | R2 (at C4) | R3 (at C5) | IRAK4 IC₅₀ (nM) |
| PYR-001 | -NH₂ | -NH-phenyl | -H | 850 |
| PYR-002 | -NH₂ | -NH-(4-F-phenyl) | -H | 420 |
| PYR-003 | -NH₂ | -NH-phenyl | -Br | 150 |
| PYR-004 | -NH₂ | -NH-phenyl | -Cyclopropyl | 75 |
| PYR-005 | -NH-Me | -NH-phenyl | -Cyclopropyl | 250 |
| PYR-006 | -NH₂ | -O-phenyl | -Cyclopropyl | >1000 |
| PYR-007 | -NH₂ | -NH-(4-F-phenyl) | -Cyclopropyl | 25 |
Interpretation of SAR Data:
-
C4-Substituent: The amino-phenyl group at C4 is important for activity (compare PYR-006). Adding an electron-withdrawing fluorine (PYR-002, PYR-007) improves potency.
-
C5-Substituent: Introducing a small, rigid group like cyclopropyl at C5 significantly enhances potency (compare PYR-001 vs. PYR-004). This suggests a specific hydrophobic pocket in the binding site.
-
C2-Substituent: A primary amine at C2 appears optimal; methylation decreases activity (PYR-005). This may indicate a crucial hydrogen bond donation.
This iterative cycle of design, synthesis, and testing is fundamental to drug discovery.
Sources
- 1. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. osti.gov [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
"Techniques for the characterization of pyrimidine synthesis products"
Application Note: Advanced Techniques for the Characterization of Pyrimidine Synthesis Products
Biological Context: The Pyrimidine Biosynthesis Hub
Pyrimidine nucleotides (UMP, UDP, UTP, CTP, and their deoxy-derivatives) are fundamental building blocks for nucleic acid synthesis, cellular membrane assembly (via CDP-diacylglycerol), and protein glycosylation (via UDP-sugars)[1]. While resting cells primarily rely on salvage pathways to recycle pre-existing nucleosides, highly proliferative cells—including neoplastic tissues—exhibit a profound upregulation of the de novo pyrimidine biosynthesis pathway[1].
This metabolic reprogramming makes enzymes such as CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, dihydroorotatase) and DHODH (dihydroorotate dehydrogenase) prime targets for oncological and autoimmune drug development[2]. To validate target engagement and understand metabolic resistance mechanisms, researchers require highly specific, quantitative analytical techniques capable of resolving complex nucleotide pools and tracing metabolic flux[3].
De novo pyrimidine biosynthesis pathway highlighting key enzymatic steps and intermediates.
Analytical Strategy: Causality in Method Selection
Historically, high-performance liquid chromatography (HPLC) coupled with UV detection was utilized to measure tissue purine and pyrimidine pools[4],[5]. However, UV detection lacks the sensitivity and structural specificity required to differentiate isobaric compounds in complex biological matrices[6].
Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. Because nucleotides contain highly polar, negatively charged phosphate groups, they exhibit poor retention on standard reversed-phase (RP) C18 columns. To solve this, our protocol employs Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) . By adding a hydrophobic volatile amine—such as tributylamine (TBA)—to the mobile phase, the amine pairs with the negatively charged phosphates, neutralizing the molecule and allowing robust retention and baseline separation on a C18 stationary phase.
Furthermore, measuring steady-state metabolite pools only provides a snapshot of concentration, not pathway activity. To measure dynamic flux through the pyrimidine pathway, we couple LC-MS/MS with Stable Isotope Tracing using[U-¹³C]-Glutamine, which acts as the primary carbon and nitrogen donor for the pyrimidine ring[7],[8].
End-to-end experimental workflow for stable isotope tracing and LC-MS/MS metabolomics.
Experimental Protocols
Protocol A: Stable Isotope Labeling and Metabolic Quenching
Self-Validation Note: This protocol utilizes rapid cold-quenching to prevent artifactual degradation of highly labile triphosphates (UTP, CTP) into monophosphates during extraction.
-
Cell Culture & Labeling: Plate cells in 6-well plates and grow to 70% confluence. Wash cells twice with PBS and replace media with glutamine-free DMEM supplemented with 2 mM [U-¹³C]-Glutamine and 10% dialyzed FBS. Incubate for 12–24 hours to achieve isotopic steady state[9],[2].
-
Quenching (Causality Step): Rapidly aspirate the media. Immediately add 1 mL of pre-chilled (-80°C) 80% HPLC-grade Methanol/20% LC-MS water directly to the cells. Why 80% Cold MeOH? The extreme cold instantly halts enzymatic activity, while the high organic content precipitates cellular proteins, preventing the enzymatic hydrolysis of nucleotide triphosphates[2].
-
Internal Standard Spike: Add 10 µL of a heavy-isotope internal standard mix (e.g., ¹⁵N₅-AMP) to each well. Why? This corrects for matrix effects and variable extraction efficiencies across samples[10].
-
Extraction: Scrape the cells in the quenching buffer, transfer to a microcentrifuge tube, and vortex for 5 minutes at 4°C.
-
Clarification: Centrifuge at 15,000 × g for 15 minutes at 4°C to pellet proteins and debris.
-
Drying: Transfer the metabolite-containing supernatant to a new tube and evaporate to dryness using a refrigerated vacuum concentrator (SpeedVac)[2]. Store at -80°C until analysis.
Protocol B: IP-LC-MS/MS Analysis
Self-Validation Note: A System Suitability Test (SST) using a known standard mixture must be run prior to biological samples to verify column retention times and MS sensitivity.
-
Reconstitution: Resuspend the dried metabolite pellet in 50 µL of LC-MS grade water. Vortex thoroughly and centrifuge at 15,000 × g for 5 minutes to remove any remaining insoluble particulates[3].
-
Chromatography Setup:
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm).
-
Mobile Phase A: 10 mM Tributylamine (TBA) and 15 mM Acetic Acid in LC-MS water (pH ~4.9). Causality: TBA acts as the ion-pairing agent for nucleotide retention, while acetic acid buffers the solution to ensure consistent ionization.
-
Mobile Phase B: 100% LC-MS grade Methanol.
-
-
Gradient Elution: Run a 15-minute gradient starting at 0% B, holding for 2 minutes, ramping to 95% B over 10 minutes, holding for 2 minutes, and re-equilibrating at 0% B for 3 minutes.
-
Mass Spectrometry (Triple Quadrupole): Operate in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
Quantitative Data Presentation
To accurately quantify pyrimidine synthesis products, specific MRM transitions must be monitored. The table below summarizes the optimized precursor-to-product ion transitions and collision energies for key pyrimidine metabolites[3].
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| N-Carbamoyl Aspartate | 175.0 | 132.0 | 15 | Negative |
| Dihydroorotate | 157.0 | 113.0 | 15 | Negative |
| Orotate | 155.0 | 111.0 | 15 | Negative |
| UMP | 323.0 | 97.0 | 25 | Negative |
| UDP | 403.0 | 97.0 | 30 | Negative |
| UTP | 483.0 | 97.0 | 35 | Negative |
| CTP | 482.0 | 159.0 | 35 | Negative |
Note: The product ion m/z 97.0 corresponds to the H₂PO₄⁻ fragment, which is a universal and highly abundant product ion for nucleotide fragmentation in negative mode.
Sources
- 1. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Adaptive Reprogramming of De Novo Pyrimidine Synthesis is a Metabolic Vulnerability in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 4. Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
"Optimization of reaction conditions for substituted pyrimidine synthesis"
Welcome to the Technical Support Center for Substituted Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in pyrimidine scaffold construction and functionalization. Rather than simply listing conditions, this guide explores the mechanistic causality behind each optimization step, ensuring your experimental design is robust, reproducible, and self-validating.
Strategic Workflow for Pyrimidine Synthesis
Strategic decision tree for pyrimidine synthesis and functionalization.
Section 1: De Novo Synthesis (Biginelli Reaction)
The Biginelli reaction remains a cornerstone for synthesizing dihydropyrimidinones. However, achieving high yields requires precise control over the reaction equilibrium.
Troubleshooting & FAQs
Q: Why is my Biginelli reaction yielding incomplete cyclization products? A: The Biginelli reaction involves a delicate equilibrium of aldol condensation and iminium ion formation[1]. Incomplete cyclization usually stems from insufficient electrophilic activation of the aldehyde or poor solvent choice. Using a Lewis acid catalyst (e.g., 10 mol%) enhances the electrophilicity of the aldehyde, driving the formation of the highly reactive acyliminium intermediate. Solvent polarity also dictates the stabilization of this intermediate; solvent-free conditions or highly polar aprotic solvents often drive the reaction to completion faster than standard alcohols[2].
Quantitative Optimization Data
The following table summarizes the causal relationship between solvent choice, time, and yield when utilizing a standard Lewis Acid catalyst[2].
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Mechanistic Rationale |
| Lewis Acid (10 mol%) | Ethanol | Reflux | 2.0 | 85 | Standard protic stabilization; moderate kinetics. |
| Lewis Acid (10 mol%) | THF | Reflux | 3.0 | 88 | Lower boiling point limits thermal activation. |
| Lewis Acid (10 mol%) | Acetonitrile | Reflux | 1.5 | 92 | Polar aprotic nature stabilizes the iminium intermediate. |
| Lewis Acid (10 mol%) | Solvent-free | 100°C | 0.5 | 96 | High localized concentration maximizes collision frequency. |
Experimental Protocol: Optimized Solvent-Free Biginelli Reaction
Self-Validating Design: The absence of solvent forces a melt, acting as a visual indicator of reaction progression as the product solidifies upon completion.
-
Reagent Preparation: Ensure the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and urea/thiourea (1.2 equiv) are of high purity. Dry all solid reagents under a vacuum.
-
Reaction Setup: To a round-bottom flask, add the reagents and the Lewis acid catalyst (10 mol%). Do not add solvent.
-
Thermal Activation: Heat the mixture to 100°C. Causality Check: The mixture will initially form a uniform melt. As the cyclization proceeds and the dihydropyrimidinone forms, the mixture will begin to solidify due to the higher melting point of the product.
-
Validation & Work-up: Once the mass solidifies (typically 30-45 minutes), cool to room temperature. Triturate with cold water to remove unreacted urea and catalyst, then recrystallize from hot ethanol.
Section 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)
Functionalizing pre-existing pyrimidine cores (e.g., 2,4-dichloropyrimidine) via SNAr is notoriously difficult due to competing reactive sites.
Troubleshooting & FAQs
Q: When reacting a nucleophile with 2,4-dichloropyrimidine, why do I get a mixture of C2 and C4 substituted products, and how do I control it? A: The pyrimidine ring is inherently π-deficient, activating both C2 and C4 positions for SNAr. However, the C4 position is generally more reactive towards nucleophilic attack due to better delocalization of the negative charge in the Meisenheimer intermediate[3].
-
For C4-Selectivity: Primary or secondary amines naturally favor this thermodynamically stable pathway[4].
-
For C2-Selectivity: You must rely on kinetic control or steric hindrance. Utilizing a tertiary amine nucleophile or adding an electron-donating group (EDG) at the C6 position alters the electronic profile to favor C2-attack[4].
Q: How can I minimize di-substitution by-products in SNAr? A: Di-substitution occurs when the mono-substituted product retains enough electrophilicity to react again. To minimize this, you must manipulate the reaction kinetics[5]:
-
Control Stoichiometry: Use a slight excess of the dihalopyrimidine (1.1 to 1.2 equivalents) relative to the amine.
-
Lower the Temperature: Kinetic trapping of the mono-substituted product is highly temperature-dependent.
-
Slow Addition: Adding the amine dropwise ensures the localized concentration of the nucleophile remains low, statistically disfavoring the second substitution event.
Decision-making process for predicting and controlling SNAr regioselectivity.
Experimental Protocol: Regioselective Mono-Amination of 2,4-Dihalopyrimidine
Self-Validating Design: Temperature gating ensures that the activation energy for di-substitution is never reached.
-
Reaction Setup: Dissolve the 2,4-dichloropyrimidine (1.2 equiv) in a moderately polar solvent (e.g., CHCl₃ or THF) under an inert nitrogen atmosphere.
-
Thermal Gating: Cool the reaction vessel to 0°C using an ice bath. Causality Check: Lowering the temperature reduces the kinetic energy of the system, preventing the thermodynamically driven di-substitution.
-
Nucleophile Addition: Add the amine (1.0 equiv) dropwise over 30 minutes. If an external base is required (e.g., DIPEA), add it prior to the amine.
-
Monitoring: Stir at 0°C to room temperature for 2-4 hours. Monitor via LC-MS. The appearance of the mono-mass peak [M+H]⁺ without the di-mass peak validates successful kinetic control[4].
-
Work-up: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.
References
Sources
A Comparative Validation of the Anti-Inflammatory Effects of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Standard NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the exploration of novel heterocyclic compounds has yielded promising candidates. Among these, dihydropyrimidine derivatives, synthesized through the Biginelli reaction, have garnered significant attention for their diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the anti-inflammatory potential of a representative dihydropyrimidine, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EMOPC), against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
While specific experimental data for EMOPC is emerging, this document will leverage data from structurally related dihydropyrimidine analogs to provide a foundational comparison. This approach allows for an informed perspective on the potential efficacy of this class of compounds. The following sections will delve into the mechanistic rationale, comparative in vitro and in vivo data, and detailed experimental protocols to offer a comprehensive validation framework.
The Inflammatory Cascade: A Mechanistic Overview
Inflammation is a complex biological response to harmful stimuli, involving a cascade of cellular and molecular events. Key pathways in inflammation include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The activation of transcription factors such as NF-κB also plays a central role in orchestrating the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO).
Caption: Simplified overview of key inflammatory pathways.
Comparative Analysis of Anti-Inflammatory Activity
This section compares the anti-inflammatory activity of a representative dihydropyrimidine derivative with standard NSAIDs and a corticosteroid across key in vitro and in vivo assays. Due to the limited direct data on EMOPC, data from a closely related dihydropyrimidine/sulphonamide hybrid is used as a surrogate to represent the potential of this chemical class.
In Vitro Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the test compounds in various in vitro assays that model different aspects of the inflammatory response.
| Compound/Drug | Assay | Target/Mediator | IC50 | Reference(s) |
| Dihydropyrimidine Derivative | mPGES-1 Inhibition | Prostaglandin E2 Synthase-1 | 0.92 µM | [3] |
| 5-LOX Inhibition | 5-Lipoxygenase | 1.98 µM | [3] | |
| Diclofenac | Protein Denaturation | General Inflammation | 64.30 µg/mL | [4] |
| NO Inhibition | Nitric Oxide | 53.84 µg/mL | [2] | |
| Celecoxib | COX-2 Inhibition | Cyclooxygenase-2 | 0.22 - 1.27 µM | [3] |
| NO Inhibition | Nitric Oxide | >10 µM (in chondrocytes) | [5] | |
| Dexamethasone | TNF-α Inhibition | Tumor Necrosis Factor-alpha | 0.8 nM | [6] |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The table below presents the percentage of edema inhibition (EI%) by the test compounds at different time points.
| Compound/Drug | Dose | Time (hours) | Edema Inhibition (%) | Reference(s) |
| Dihydropyrimidine Derivative | Not Specified | 3 | 71% | [3] |
| Ibuprofen | 100 mg/kg | 3 | ~50% | [7] |
| Diclofenac | Not Specified | 3 | Not Specified | [8] |
| A Dihydropyrimidine Derivative | 100 mg/kg | 3 | 40% | [6] |
Detailed Experimental Protocols
For scientific rigor and reproducibility, detailed methodologies for the key assays are provided below.
In Vitro Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
Principle: This assay quantifies the inhibition of nitric oxide (NO) production by activated macrophages. Macrophages are stimulated with lipopolysaccharide (LPS) to induce the expression of iNOS, which produces NO. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., EMOPC, Diclofenac, Celecoxib) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Calculation: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Principle: This model assesses the ability of a compound to inhibit acute inflammation. Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured at different time points after carrageenan injection to quantify the extent of inflammation and the inhibitory effect of the test compound.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound (e.g., EMOPC, Ibuprofen) or the vehicle (control) orally or intraperitoneally 1 hour before carrageenan injection. A positive control group receiving a standard drug like Indomethacin should be included.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Discussion and Future Directions
The available data on dihydropyrimidine derivatives, used here as a surrogate for EMOPC, suggest a promising anti-inflammatory profile. The in vitro inhibition of key inflammatory enzymes like mPGES-1 and 5-LOX, coupled with significant in vivo efficacy in the carrageenan-induced paw edema model, indicates that this class of compounds warrants further investigation.
The mechanism of action likely involves the modulation of multiple inflammatory pathways. The observed inhibition of prostaglandin and leukotriene synthesis pathways, along with potential effects on pro-inflammatory cytokine production, suggests a broad-spectrum anti-inflammatory activity.
To definitively validate the anti-inflammatory effects of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, further direct experimental studies are crucial. These should include:
-
Comprehensive in vitro profiling: Determining the IC50 values of EMOPC in a panel of assays, including COX-1/COX-2 inhibition, iNOS inhibition, and the suppression of pro-inflammatory cytokines (TNF-α, IL-6) in relevant cell lines (e.g., RAW 264.7, primary macrophages).
-
Dose-response studies in vivo: Establishing a clear dose-dependent anti-inflammatory effect of EMOPC in the carrageenan-induced paw edema model and other relevant models of inflammation.
-
Mechanism of action studies: Investigating the molecular targets of EMOPC, including its effects on key signaling pathways such as NF-κB.
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Section 1: The Biosynthetic Blueprint: De Novo and Salvage Pathways
An In-Depth Comparative Guide to Pyrimidine Synthesis Methods for Drug Discovery and Research
The pyrimidine scaffold is a cornerstone of medicinal chemistry and molecular biology, forming the essential framework for nucleobases such as cytosine, thymine, and uracil.[1][2] These nitrogenous heterocycles are fundamental to the structure of DNA and RNA, cellular metabolism, and energy storage.[3][4] Consequently, the strategic synthesis of pyrimidine derivatives is a critical endeavor in drug discovery, leading to a wide array of therapeutics with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[5][6][7]
This guide provides a comparative analysis of the primary methods for pyrimidine synthesis, contrasting the elegant efficiency of nature's biosynthetic routes with the versatility and scalability of modern chemical strategies. We will delve into the mechanistic underpinnings of each approach, present objective performance data, and provide detailed experimental protocols to inform methodology selection for researchers, scientists, and drug development professionals.
Nature employs two primary, exquisitely regulated pathways for the synthesis of pyrimidine nucleotides: the de novo pathway, which builds the ring from simple precursors, and the salvage pathway, which recycles existing bases.[8][9]
De Novo Pyrimidine Synthesis: Building from Scratch
The de novo pathway is a highly energy-intensive, six-step process that constructs the pyrimidine ring first and then attaches it to a ribose-5-phosphate moiety.[2] This pathway is particularly active in rapidly proliferating cells, such as cancer cells, making it a key target for chemotherapy.[9][10] The synthesis begins with simple molecules like bicarbonate, glutamine, and aspartate.[1][11]
Key Steps and Mechanistic Insights:
-
Carbamoyl Phosphate Synthesis: The pathway's first and rate-limiting step is the ATP-dependent synthesis of carbamoyl phosphate from glutamine and CO₂. This reaction is catalyzed by the cytosolic enzyme Carbamoyl Phosphate Synthetase II (CPS II).[1][]
-
Causality: The commitment of resources to this pathway is tightly controlled at this initial step. The end-product, UTP, acts as a feedback inhibitor of CPS II, preventing the overproduction of pyrimidines.[11]
-
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate.[11]
-
Ring Closure: Dihydroorotase facilitates an intramolecular condensation to form the six-membered ring structure, dihydroorotate.[13]
-
Oxidation: In the mitochondria, dihydroorotate dehydrogenase (DHODH) oxidizes dihydroorotate to orotate, the first true pyrimidine base formed in the pathway.[1]
-
Phosphoribosylation: Orotate phosphoribosyltransferase (OPRT) attaches the orotate base to an activated ribose sugar (PRPP), forming orotidine monophosphate (OMP).[]
-
Decarboxylation: Finally, OMP decarboxylase removes a carboxyl group to yield uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[2][]
Caption: The De Novo Pyrimidine Synthesis Pathway.
The Salvage Pathway: An Efficient Recycling Program
The salvage pathway is an energy-conserving route that recycles preformed pyrimidine bases and nucleosides from the degradation of DNA and RNA or from dietary sources.[14] This pathway is crucial in tissues with low or no de novo synthesis capabilities.[14]
Key Steps and Mechanistic Insights:
-
Base to Nucleoside Conversion: Free bases like uracil and thymine are converted to their respective nucleosides (uridine and thymidine) by phosphorylase enzymes, which add a ribose sugar.[15]
-
Nucleoside Phosphorylation: Nucleoside kinases then phosphorylate the nucleosides to form nucleotide monophosphates (e.g., UMP, TMP).[10] For instance, thymidine kinase is a key enzyme in this step, and its activity is often elevated in cancer cells.
-
Causality: The salvage pathway bypasses the high energy expenditure of the de novo route. By directly converting existing bases and nucleosides, the cell saves the ATP required for the initial steps of ring synthesis.
Caption: The Pyrimidine Salvage Pathway.
Section 2: Chemical Synthesis: Versatility in the Lab
While biosynthetic pathways are elegant, chemical synthesis offers unparalleled versatility for creating novel pyrimidine analogues with tailored therapeutic properties.[3][16]
The Biginelli Reaction: A Time-Honored Classic
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly relevant and powerful tool for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[17] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[18][19]
Mechanism: The reaction proceeds through a series of bimolecular reactions.[17] An acid catalyst facilitates the initial condensation between the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack from the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[20][21]
-
Causality: The use of a Brønsted or Lewis acid is critical. It protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial condensation with urea, which is the rate-determining step in many proposed mechanisms.[17]
Caption: The Biginelli Reaction Workflow.
The Pinner Synthesis: A Versatile Alternative
The Pinner synthesis is another foundational method, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[22][23] This method is particularly useful for accessing a wide range of substituted pyrimidines, including hydroxypyrimidines.[18][24]
-
Causality: The choice of the 1,3-dicarbonyl compound and the amidine directly dictates the substitution pattern on the final pyrimidine ring, offering significant synthetic flexibility. The reaction is often catalyzed by acid or base, which facilitates the key condensation and cyclization steps.[24][25]
Modern Approaches: Multicomponent Reactions and Advanced Catalysis
Modern pyrimidine synthesis heavily relies on multicomponent reactions (MCRs), which build molecular complexity in a single step from three or more starting materials. This approach offers high atom economy, operational simplicity, and is ideal for generating large libraries of compounds for drug screening.[26]
Recent advances include:
-
Metal-Catalyzed Reactions: Transition metals like copper, palladium, and iridium are used to catalyze novel cyclization and cross-coupling reactions, enabling the synthesis of previously inaccessible pyrimidine structures.[27][28]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields.[29][30]
-
Green Chemistry: The development of solvent-free reactions and the use of environmentally benign or recyclable catalysts are making pyrimidine synthesis more sustainable.
Section 3: Performance Comparison of Chemical Synthesis Methods
The choice of synthetic method depends critically on the desired product, required scale, and available resources. The following table provides a comparative overview of key performance metrics for different chemical synthesis strategies.
| Method | Key Reagents | Catalyst | Conditions | Time | Typical Yield (%) | Key Advantages |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | HCl, Lewis Acids (e.g., Yb(OTf)₃) | Solvent or Solvent-free, Reflux/Heat | 2-5 hours | 75-95% | One-pot, operationally simple, good for DHPMs.[17][18] |
| Pinner Synthesis | 1,3-Dicarbonyl, Amidine | Acid or Base | Reflux in solvent (e.g., Methanol) | 3-12 hours | 80-90% | Versatile for diverse substitution patterns.[24][29] |
| Microwave-Assisted | MCR components (e.g., Biginelli) | Sulfamic Acid, etc. | Solvent-free, 300W Microwave | 2-5 minutes | 88-95% | Extremely rapid, high yields, efficient.[29] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN₅P-Ir-pincer complex | Toluene, 150°C | Not Specified | Up to 93% | High atom economy, novel bond formations.[23][29] |
Section 4: Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always consult primary literature for specific substrate requirements and safety information.
Protocol 1: Classic Biginelli Reaction for Dihydropyrimidinone Synthesis
This protocol describes a standard acid-catalyzed synthesis of a dihydropyrimidinone.
Materials:
-
Aryl aldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (0.5 mL)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aryl aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (25 mL).
-
Catalyst Addition: Carefully add concentrated HCl (0.5 mL) to the mixture while stirring.
-
Scientific Rationale: The acid catalyzes the condensation reaction, which is the rate-limiting step.[17]
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. If not, slowly pour the mixture into 100 mL of ice-cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone.[31]
Protocol 2: Pinner Synthesis of a Substituted Pyrimidine
This protocol outlines the synthesis of a 4-hydroxy-6-methyl-2-phenylpyrimidine.
Materials:
-
Benzamidine hydrochloride (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Sodium ethoxide solution (21% in ethanol, ~11 mmol)
-
Absolute Ethanol (50 mL)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a drying tube, dissolve benzamidine hydrochloride (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (50 mL).
-
Base Addition: Slowly add the sodium ethoxide solution to the mixture with stirring.
-
Scientific Rationale: The strong base deprotonates the ethyl acetoacetate to form the reactive enolate and also neutralizes the amidine hydrochloride salt, freeing the nucleophilic amidine for reaction.
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) until the pH is ~7.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pyrimidine product.
Conclusion
The synthesis of pyrimidines is a rich and evolving field, with methods ranging from the fundamental biosynthetic pathways that sustain life to robust and versatile chemical reactions that drive drug discovery. While classic methods like the Biginelli and Pinner syntheses remain indispensable tools, modern advancements in multicomponent reactions and catalysis are continually pushing the boundaries of efficiency, sustainability, and molecular diversity.[26][27] A thorough understanding of the mechanisms and comparative performance of these methods is essential for any scientist aiming to harness the therapeutic potential of the pyrimidine scaffold.
References
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- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). ResearchGate.
- De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
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- De Novo Pyrimidine Synthesis Mnemonic for USMLE. (n.d.). Pixorize.
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- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
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A Comparative Guide for Researchers: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate vs. Nifedipine as Calcium Channel Blockers
In the landscape of cardiovascular research and drug development, the modulation of L-type calcium channels remains a cornerstone of therapeutic strategy. This guide provides a detailed, objective comparison between the well-established clinical agent, nifedipine, and the promising research compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a member of the dihydropyrimidinone (DHPM) class of molecules.
This analysis delves into their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy as calcium channel blockers.
Introduction to the Contenders
Nifedipine , a dihydropyridine (DHP) derivative, was one of the first calcium channel blockers to be widely used clinically for the treatment of hypertension and angina pectoris.[1] Its discovery and development paved the way for a deeper understanding of calcium channel pharmacology.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , a product of the Biginelli reaction, belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds.[2] DHPMs are recognized as bioisosteres of DHPs and have garnered significant interest for their diverse pharmacological activities, including potent calcium channel blocking effects.[3][4]
Chemical and Physical Properties
A fundamental comparison begins with the core chemical and physical attributes of each molecule.
| Property | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Nifedipine |
| Molecular Formula | C₁₄H₁₆N₂O₃ | C₁₇H₁₈N₂O₆ |
| Molecular Weight | 260.29 g/mol [5] | 346.33 g/mol |
| CAS Number | 5395-36-8[5] | 21829-25-4 |
| Appearance | White to off-white crystalline powder | Yellow crystalline powder |
| Core Structure | Dihydropyrimidinone | Dihydropyridine |
Synthesis: A Tale of Two Reactions
The synthetic routes to these compounds are classic examples of multicomponent reactions in organic chemistry, prized for their efficiency.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized via the Biginelli reaction . This one-pot condensation involves an aromatic aldehyde (benzaldehyde), a β-ketoester (ethyl acetoacetate), and urea, typically under acidic catalysis.[2][6]
Caption: The Biginelli reaction for the synthesis of the target dihydropyrimidinone.
Nifedipine is synthesized through the Hantzsch dihydropyridine synthesis . This reaction involves the condensation of an aldehyde (2-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor like ammonia.[7][8][9]
Caption: The Hantzsch synthesis for the preparation of nifedipine.
Mechanism of Action: Targeting the L-type Calcium Channel
Both molecules exert their primary pharmacological effect by blocking the influx of Ca²⁺ ions through voltage-gated L-type calcium channels. These channels are crucial for the contraction of vascular smooth muscle and cardiac muscle.[10] By inhibiting these channels, both compounds lead to vasodilation, resulting in a decrease in blood pressure.
The binding site for dihydropyridines like nifedipine is located on the α1 subunit of the L-type calcium channel, likely within motif 4.[11] Dihydropyrimidinones are thought to bind to a similar site due to their structural analogy.
Caption: Mechanism of action of the calcium channel blockers on the L-type calcium channel.
Comparative Performance: Experimental Data
A direct comparison of the potency of these two compounds requires experimental data, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
While extensive data is available for nifedipine, a specific IC₅₀ value for the calcium channel blocking activity of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not readily found in the published literature. However, studies on its derivatives and the broader class of DHPMs confirm their activity and often use nifedipine as a reference standard.[7][11]
| Compound | IC₅₀ Value (L-type Ca²⁺ channels) | Experimental Conditions | Reference |
| Nifedipine | ~0.3 µM | Guinea pig ventricular myocytes, holding potential -40 mV | [2] |
| ~1.85 nM | Rat cerebral artery myocytes, 2 mM [Ba²⁺]o | [3] | |
| ~3.35 nM | Rat cerebral artery myocytes, 2 mM [Ca²⁺]o | [3] | |
| ~289 nM | Caᵥ1.3 channels | [12] | |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not explicitly reported | - | - |
| Related DHPM derivatives | Show significant activity, often compared to nifedipine | Various in vitro assays | [7][13] |
It is important to note that IC₅₀ values for nifedipine can vary significantly depending on the experimental setup, including the tissue or cell line used, the holding potential in electrophysiology experiments, and the specific ion used as the charge carrier (Ca²⁺ vs. Ba²⁺).[2][3]
Experimental Protocols for Evaluation
The calcium channel blocking activity of these compounds can be assessed using various in vitro techniques.
Isolated Tissue Contraction Assay
A common method involves using isolated smooth muscle preparations, such as the rat ileum, to measure the inhibitory effect of the compound on contractions induced by a depolarizing agent like potassium chloride (KCl).
Step-by-Step Protocol:
-
Tissue Preparation: A segment of the rat ileum is isolated and mounted in an organ bath containing an appropriate physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Contraction Induction: A high concentration of KCl is added to the organ bath to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.
-
Compound Addition: The test compound (dissolved in a suitable solvent) is added to the bath in a cumulative manner, and the relaxation of the contracted tissue is recorded.
-
Data Analysis: The percentage of inhibition of the KCl-induced contraction is plotted against the logarithm of the compound concentration to determine the IC₅₀ value.
Caption: Workflow for the isolated rat ileum contraction assay.
Patch-Clamp Electrophysiology
This "gold-standard" technique provides a direct measure of the ion current through the calcium channels in real-time.
Step-by-Step Protocol:
-
Cell Preparation: A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the human Caᵥ1.2 channel) or primary cells like cardiomyocytes are cultured.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential).
-
Current Recording: Depolarizing voltage steps are applied to activate the calcium channels, and the resulting inward Ca²⁺ current is recorded.
-
Compound Application: The test compound is perfused over the cell, and the reduction in the calcium current is measured at various concentrations to determine the IC₅₀.
Structure-Activity Relationship (SAR)
The biological activity of both dihydropyridines and dihydropyrimidinones is highly dependent on their chemical structure.
Caption: Key structural features influencing the activity of dihydropyridine and dihydropyrimidinone calcium channel blockers.
-
C4-Aryl Ring: The presence and substitution pattern of the aryl ring at the C4 position are critical for activity. For nifedipine, the ortho-nitro group is important for its potency.
-
C3 and C5 Ester Groups: The nature of the ester groups at the C3 and C5 positions influences the compound's potency and pharmacokinetic properties.
-
Dihydropyridine/Dihydropyrimidinone Ring: The boat-like conformation of this core ring system is essential for fitting into the binding site on the calcium channel.
-
N1-Position: For high activity, the N1 position of the dihydropyridine ring should generally be unsubstituted.
Conclusion
Nifedipine is a well-characterized and clinically utilized L-type calcium channel blocker with a wealth of available data on its potency and clinical efficacy. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a promising scaffold from the dihydropyrimidinone class, which are known bioisosteres of dihydropyridines.
While a direct quantitative comparison of their potency is hampered by the lack of a specific published IC₅₀ value for the ethyl ester compound, the existing literature on its derivatives strongly supports its role as a calcium channel blocker. Further research involving head-to-head in vitro and in vivo studies would be invaluable to fully elucidate the comparative pharmacology of these two compounds. The synthetic accessibility of the dihydropyrimidinone core via the Biginelli reaction makes it an attractive platform for the development of novel calcium channel modulators.
References
- Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24: 1317–1319.
-
Design, Synthesis, Pharmacodynamic and In Silico Pharmacokinetic Evaluation of Some Novel Biginelli-Derived Pyrimidines and Fused Pyrimidines as Calcium Channel Blockers. (2022). MDPI. [Link]
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Schwartz, A. (1994). Molecular studies of the calcium antagonist binding site on calcium channels. The American Journal of Cardiology, 73(6), 12B-14B. [Link]
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Kumar, S., et al. (2022). Synthesis and In-Vitro Screening of Novel Calcium Channel Blocker's for Antihypertensive Activity. International Journal of Science and Research (IJSR), 11(9), 943-947. [Link]
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(2025). Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]
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New generations of dihydropyridines for treatment of hypertension. (2016). PMC. [Link]
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Welsby, P. J., et al. (2018). Molecular Determinants of the Differential Modulation of Caᵥ1.2 and Caᵥ1.3 by Nifedipine and FPL 64176. Molecular Pharmacology, 94(3), 1082-1090. [Link]
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Long-acting dihydropyridine calcium-channel blockers and sympathetic nervous system activity in hypertension: a literature review comparing amlodipine and nifedipine GITS. (2012). PubMed. [Link]
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Example of Biginelli adducts that exhibit inhibitory effect on calcium channels. (n.d.). ResearchGate. [Link]
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Is nifedipine a calcium (Ca) channel blocker? (2025). Dr.Oracle. [Link]
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Nifedipine Inhibition of High-Voltage Activated Calcium Channel Currents in Cerebral Artery Myocytes Is Influenced by Extracellular Divalent Cations. (2017). Frontiers in Physiology. [Link]
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Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023). PMC. [Link]
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Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2007). ResearchGate. [Link]
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Discovery and Development of Calcium Channel Blockers. (2014). PMC. [Link]
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Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2008). ScienceOpen. [Link]
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Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. (2014). PMC. [Link]
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The comparative effects of calcium channel blockers in an experimental colitis model in rats. (2004). PubMed. [Link]
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Bioassay of acetylcholine using rat ileum by four-point bioassay method. (n.d.). RJPTSimLab. [Link]
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Calcitriol Reduces the Contractile Response of Isolated Rabbit Ileum. (2021). Cureus. [Link]
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Calcium channel blocker. (n.d.). Wikipedia. [Link]
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Spectroscopic Comparison of Pyrimidine Isomers: A Definitive Guide for Diazine Differentiation
In drug discovery and materials science, the diazine family—Pyrimidine (1,3-diazine) , Pyrazine (1,4-diazine) , and Pyridazine (1,2-diazine) —serves as a foundational class of pharmacophores and ligands. Despite sharing the same molecular formula (C₄H₄N₂), the relative positioning of their two nitrogen atoms fundamentally alters their electronic distribution, symmetry, and basicity.
For the Application Scientist, distinguishing these isomers requires a rigorous understanding of how their structural causality manifests in spectroscopic data. This guide provides an objective comparison of their spectroscopic profiles, supported by field-proven experimental protocols designed to eliminate common analytical artifacts.
Structural & Electronic Causality
The spectroscopic signatures of diazines are dictated by two primary electronic effects:
-
Inductive and Anisotropic Deshielding: The highly electronegative nitrogen atoms withdraw electron density via inductive (-I) and resonance (-M) effects. Protons adjacent to these nitrogens are severely deshielded, shifting their Nuclear Magnetic Resonance (NMR) signals downfield.
-
Nitrogen Lone-Pair Interactions: In Ultraviolet-Visible (UV-Vis) spectroscopy, the proximity of the nitrogen lone pairs dictates the energy required for n→π∗ transitions. In pyridazine, the adjacent lone pairs repel each other (orbital splitting), raising the energy of the highest occupied molecular orbital (HOMO) and significantly lowering the transition energy (shifting the absorption to a longer wavelength) compared to pyrimidine and pyrazine.
Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic benchmarks used to differentiate the three isomers.
Table 1: NMR Spectroscopic Benchmarks (in CDCl₃)
The symmetry of the molecule directly dictates the multiplicity and integration of the 1 H NMR spectrum. Pyrazine's D2h symmetry results in a single resonance, making it instantly identifiable, whereas pyrimidine and pyridazine ( C2v symmetry) require chemical shift analysis[1],[2],[3].
| Isomer | Symmetry | 1 H NMR Chemical Shifts (δ, ppm) | 13 C NMR Chemical Shifts (δ, ppm) |
| Pyrimidine | C2v | H2: 9.26 (s, 1H)H4/H6: 8.78 (d, 2H)H5: 7.36 (t, 1H) | C2: 158.4C4/C6: 156.9C5: 121.9 |
| Pyrazine | D2h | H2,3,5,6: 8.50 (s, 4H) | C2,3,5,6: 145.0 |
| Pyridazine | C2v | H3/H6: 9.19 (dd, 2H)H4/H5: 7.54 (dd, 2H) | C3/C6: 152.0C4/C5: 127.0 |
Table 2: UV-Vis and Vibrational Spectroscopy
Vibrational spectroscopy (IR/Raman) further distinguishes these isomers based on their dipole moment changes. Pyrazine, being centrosymmetric, has mutually exclusive IR and Raman active modes[4].
| Isomer | UV-Vis π→π∗ (nm) | UV-Vis n→π∗ (nm) | Key Vibrational Features (IR/Raman) |
| Pyrimidine | ~240 | ~280 | Strong ring breathing mode; distinct C=N stretch[5]. |
| Pyrazine | ~260 | ~320 | IR inactive symmetric stretches due to D2h symmetry[4]. |
| Pyridazine | ~245 | ~340 | Highest wavelength n→π∗ due to severe lone-pair repulsion. |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and scientific integrity, analytical protocols must account for the unique chemical reactivity of diazines. The following step-by-step methodologies incorporate critical safeguards against common experimental errors.
Protocol A: High-Fidelity 1 H NMR Acquisition
Causality Check: Trace amounts of deuterium chloride (DCl) in commercial CDCl₃ can protonate the highly basic nitrogens of diazines. This is particularly problematic for pyridazine, where protonation leads to severe concentration-dependent chemical shift deviations and peak broadening[6].
Step-by-Step Methodology:
-
Solvent Neutralization (Critical): Add 3–5 crystals of anhydrous potassium carbonate (K₂CO₃) to a vial containing 1.0 mL of CDCl₃. Swirl gently and let sit for 5 minutes to neutralize any residual DCl[6].
-
Sample Preparation: Weigh 2–5 mg of the unknown diazine isomer. Transfer to a clean glass vial and dissolve in 0.6 mL of the neutralized CDCl₃.
-
Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to lock the reference signal exactly at 0.00 ppm.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1D 1 H spectrum at 298 K using a 30° pulse angle, 64 scans, and an extended relaxation delay (D1 = 10 seconds) to ensure complete longitudinal relaxation for accurate integration.
-
Self-Validation: Verify the integration ratios. A 1:2:1 ratio confirms pyrimidine; a 2:2 ratio confirms pyridazine; a single peak integrating to 4 confirms pyrazine.
Protocol B: UV-Vis Spectrophotometric Analysis
Causality Check: Pyrazine exhibits self-association (dimerization and polymerization) in aqueous solutions, which causes deviations from the Beer-Lambert law and alters its molar absorptivity depending on the pH and concentration[7].
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1.0 mM stock solution of the diazine in spectroscopic-grade deionized water or methanol.
-
Gradient Preparation: Prepare a serial dilution gradient (10 µM, 25 µM, 50 µM, and 100 µM) to test for self-association artifacts[7].
-
Baseline Correction: Fill two matched 1 cm quartz cuvettes with the pure solvent. Place them in the double-beam UV-Vis spectrophotometer and perform a baseline scan from 200 nm to 400 nm.
-
Acquisition: Replace the sample cuvette with the 10 µM diazine solution. Scan from 200 nm to 400 nm. Repeat for all concentrations.
-
Self-Validation: Plot Absorbance vs. Concentration at the λmax . A perfectly linear regression ( R2>0.995 ) confirms the absence of self-association artifacts, validating the calculated molar extinction coefficient ( ϵ ).
Spectroscopic Identification Workflow
Use the following logical decision tree to rapidly identify an unknown pyrimidine isomer based on its primary 1 H NMR symmetry markers.
Fig 1. Decision workflow for the spectroscopic differentiation of pyrimidine isomers via 1H NMR.
Conclusion
The accurate differentiation of pyrimidine, pyrazine, and pyridazine relies heavily on understanding the symmetry and electronic environments dictated by their nitrogen atoms. By employing neutralized solvents in NMR to prevent protonation artifacts and conducting concentration gradients in UV-Vis to rule out self-association, researchers can generate highly reliable, publication-quality spectroscopic data for these critical pharmacophores.
References
-
The surface acidity of oxides probed by IR spectroscopy of adsorbed diazines Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]
-
A comparative study on the vibrational spectroscopy of pyridazine, pyrimidine and pyrazine Source: SciSpace URL:[Link]
-
Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon Source: CORE URL:[Link]
-
A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution Source: National Institutes of Health (NIH) URL: [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking Source: National Institutes of Health (PMC) URL:[Link]
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- 7. A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
"Confirming the mechanism of action of novel pyrimidine-based drugs"
As a Senior Application Scientist, I frequently encounter a critical bottleneck in oncology drug development: deconvoluting the exact mechanism of action (MoA) of novel compounds. The pyrimidine scaffold is one of the most versatile pharmacophores in medicinal chemistry. Historically, classical pyrimidine analogs (such as 5-fluorouracil and gemcitabine) have been utilized as broad-spectrum antimetabolites that disrupt DNA and RNA synthesis[1]. However, modern rational drug design has repurposed the pyrimidine core to develop highly selective, targeted therapies, such as specific kinase inhibitors.
When evaluating a novel pyrimidine-based targeted therapy, the primary analytical challenge is proving that the compound acts exclusively via its intended targeted mechanism (e.g., kinase inhibition) rather than defaulting to classical, non-specific antimetabolite cytotoxicity. This guide provides a comprehensive, orthogonally validated workflow to objectively compare and confirm the MoA of novel pyrimidine derivatives against standard-of-care alternatives.
Part 1: Biophysical Target Engagement (The CETSA Advantage)
Traditional biochemical kinase assays confirm that a compound can inhibit an enzyme in a cell-free vacuum. However, they fail to account for cellular permeability, metabolic stability, and competitive intracellular ATP concentrations. To prove true targeted activity, we must demonstrate that the drug physically binds its target inside a living cell.
We achieve this using the Cellular Thermal Shift Assay (CETSA). The causality here relies on a fundamental biophysical principle: ligand-induced thermal stabilization. When a small molecule binds to its target protein, it reduces the protein's conformational flexibility, thereby increasing its resistance to heat-induced unfolding and aggregation[2].
Protocol 1: Intact-Cell CETSA (Self-Validating Workflow)
This protocol is designed to be self-validating by incorporating internal negative controls to rule out bulk solvent effects.
-
Live Cell Incubation: Treat intact, exponentially growing cells with the novel pyrimidine inhibitor, a classical pyrimidine (e.g., 5-FU), or a DMSO vehicle control for 1–2 hours. Causality: Treating live cells preserves native physiological conditions, intact protein complexes, and endogenous ATP levels.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling phase at 25°C.
-
Lysis: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Causality: Chemical detergents can artificially alter protein melting curves; freeze-thawing ensures purely mechanical lysis.
-
Ultracentrifugation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C. Causality: This step separates the denatured, aggregated proteins (pellet) from the ligand-stabilized, folded proteins (supernatant).
-
Detection & Validation: Analyze the soluble fraction via Quantitative Western Blot.
-
Self-Validation Check: You must simultaneously probe for the target kinase and a housekeeping protein (e.g., GAPDH). A valid target engagement result will show a positive melting temperature shift ( ΔTm ) for the target kinase, with zero shift in the GAPDH control[3].
-
Fig 1. Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement in cellulo.
Table 1: Comparative Target Engagement & Biophysical Metrics
Data demonstrating the differentiation between a novel pyrimidine kinase inhibitor and a classical antimetabolite.
| Compound Class | Compound Name | Primary Target | Cell-Free IC₅₀ | CETSA ΔTm | Intracellular Target Engagement (EC₅₀) |
| Novel Targeted | Pyrimidine-Inhibitor X | Target Kinase (e.g., EGFR) | 12 nM | +6.5 °C | 45 nM |
| Classical SoC | 5-Fluorouracil (5-FU) | Thymidylate Synthase | N/A | No Shift | N/A (Incorporates into DNA/RNA) |
| Control | Non-binding Analog | None | >10,000 nM | No Shift | >10,000 nM |
Part 2: Downstream Pharmacodynamics & Signaling
Once physical binding is confirmed, we must evaluate the functional consequence of that binding. A targeted pyrimidine inhibitor should rapidly extinguish specific phosphorylation cascades. Conversely, if the pyrimidine is acting as a classical antimetabolite, it will induce replication stress, leading to DNA double-strand breaks[1].
To decouple these mechanisms, we utilize Multiplexed Phospho-Flow Cytometry. This technique allows us to simultaneously measure kinase inhibition and DNA damage at the single-cell level, preventing population-averaging artifacts.
Fig 2. Divergent mechanisms between novel pyrimidine kinase inhibitors and classical analogs.
Protocol 2: Multiplexed Phospho-Flow Cytometry (Self-Validating Workflow)
-
Stimulation & Fixation: Treat cells with the compounds for 4 hours. Stimulate with a growth factor (e.g., EGF) for 10 minutes, then immediately fix with 1.6% Paraformaldehyde (PFA) for 10 minutes at room temperature. Causality: Immediate PFA fixation instantly crosslinks proteins, "freezing" the kinase signaling cascade and preventing artifactual dephosphorylation during sample handling.
-
Permeabilization: Resuspend cells in ice-cold 90% methanol for 30 minutes. Causality: Methanol permeabilization strips lipids from the nuclear envelope, allowing large fluorophore-conjugated antibodies to access nuclear targets (like γ H2AX) while preserving phospho-epitopes.
-
Multiplex Staining: Stain simultaneously with anti-phospho-Kinase (e.g., p-ERK) and anti- γ H2AX (marker of DNA double-strand breaks).
-
Self-Validation Check: Include Fluorescence-Minus-One (FMO) controls to set accurate gating boundaries. Include a known DNA-damaging agent (e.g., Etoposide) as a positive control for the γ H2AX channel to ensure the staining system is functional.
-
Part 3: Phenotypic Deconvolution (Cell Cycle & Apoptosis)
The final step in confirming the MoA is evaluating the ultimate phenotypic fate of the cell. Because classical pyrimidines (like Gemcitabine) act as false nucleotides, they cause chain termination during DNA replication, inevitably leading to an S-phase cell cycle arrest[1]. In contrast, a targeted pyrimidine kinase inhibitor will typically induce a G1 arrest (by blocking early proliferative signaling) or direct apoptosis without triggering the S-phase DNA damage checkpoint.
Table 2: Phenotypic & Pharmacodynamic Profiling
Summary of experimental readouts confirming the mechanistic divergence.
| Compound | Primary MoA | Phospho-Target Inhibition | γ H2AX Induction (DNA Damage) | Primary Cell Cycle Defect | Apoptotic Fraction (Annexin V+) |
| Pyrimidine-Inhibitor X | Targeted Kinase Inhibition | >95% Blockade | Baseline (<5%) | G1-Phase Arrest | 45% (at 48h) |
| 5-Fluorouracil | Antimetabolite / TS Inhibitor | No Effect | High (>80%) | S-Phase Arrest | 60% (at 72h) |
| Gemcitabine | DNA Chain Termination | No Effect | High (>90%) | S-Phase Arrest | 75% (at 72h) |
Conclusion
By layering biophysical target engagement (CETSA) with single-cell pharmacodynamics (Phospho-Flow) and phenotypic profiling, researchers can definitively prove that a novel pyrimidine-based drug operates via a targeted MoA rather than off-target cytotoxicity. This rigorous, self-validating approach is essential for advancing high-confidence candidates into pre-clinical in vivo models.
References
-
Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications Research and Reviews[Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine Frontiers in Oncology[Link]
-
Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling Proceedings of the National Academy of Sciences (PNAS)[Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review MDPI[Link]
-
Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) Taylor & Francis Online[Link]
Sources
Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate: Comprehensive Operational and Disposal Protocols
As drug development and agrochemical research advance, laboratories frequently handle complex heterocyclic intermediates. Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate (C₁₅H₁₆N₂O₃) is a highly specialized pyrimidine derivative featuring an ester linkage, a phenyl group, and a nitrogen-rich aromatic core. Because of its unique structural stability and potential to generate toxic byproducts upon degradation, treating this compound as generic organic waste is a critical operational failure.
This guide provides an authoritative, self-validating framework for the safe handling, segregation, and thermal destruction of this compound, ensuring absolute compliance with global environmental health and safety (EHS) standards.
Physicochemical Profiling & Hazard Assessment
Designing a safe disposal protocol requires understanding the causality between a molecule's structure and its reactivity. The pyrimidine ring in this compound is highly stable due to aromaticity, while the aza-substitution (nitrogen atoms in the ring) withdraws electron density. This structural dynamic significantly increases the activation energy required for complete thermal C-O bond cleavage compared to simple aliphatic esters[1]. Furthermore, the ester functional group remains susceptible to rapid, exothermic hydrolysis if inadvertently mixed with incompatible waste streams (e.g., strong acids or bases).
Table 1: Physicochemical Properties & Waste Classification
| Parameter | Characteristic | Operational Implication for Disposal |
| Chemical Formula | C₁₅H₁₆N₂O₃ | Classified as non-halogenated organic waste. |
| Molecular Weight | 272.30 g/mol | High carbon/nitrogen ratio dictates specific incineration parameters. |
| Thermal Stability | High (Pyrimidine/Phenyl core) | Requires sustained high-temperature incineration (>1000°C) to prevent the release of intact toxic fragments[2]. |
| EPA Waste Codes | D001 (if flammable solvent), F003/F005 | If dissolved in spent solvents (e.g., acetone, xylene), the entire mixture inherits listed F-codes[3]. |
| Incompatibilities | Strong oxidizers, Acids/Bases | Mixing triggers exothermic hydrolysis; must be strictly segregated. |
Operational Workflow for Safe Handling and Segregation
To build a self-validating safety system, every step of the disposal process must include a verification check. The National Research Council’s [4] mandates that novel or uncharacterized synthetic intermediates be treated with maximum hazard precautions.
Step-by-Step Segregation Methodology
-
Source Segregation & Verification : Isolate Ethyl 2-[(6-methyl-2-phenyl-4-pyrimidinyl)oxy]acetate waste from all halogenated waste streams. Validation: Check the primary solvent. If dissolved in dichloromethane or chloroform, it must be routed to a halogenated stream to prevent the formation of dioxins during incineration.
-
Primary Containment : Transfer liquid waste into DOT-certified 5-gallon high-density polyethylene (HDPE) safety cans. Validation: Ensure the container material is chemically compatible with the carrier solvent (e.g., ethyl acetate, DMSO).
-
Labeling & Documentation : Immediately affix a GHS-compliant "Hazardous Waste" label. Explicitly write "Non-Halogenated Organic / Nitrogenous Heterocycle" on the label. Validation: Unlabeled containers violate RCRA regulations and will be rejected by waste haulers.
-
Secondary Containment : Store the sealed containers in a designated, ventilated secondary containment tray to capture potential leaks. Keep away from direct UV light and strong oxidizers.
-
Manifesting : Engage a licensed hazardous waste management facility. The waste manifest must clearly indicate the presence of nitrogen-containing heterocycles to alert the incineration facility to prepare their scrubber systems for NOx emissions.
Fig 1: Operational workflow for the segregation and containment of pyrimidine-derivative waste.
Mechanistic Rationale for Thermal Destruction
Incineration is the only scientifically sound and legally compliant method for disposing of complex pyrimidine derivatives. However, standard incineration is insufficient.
Because of the electron-withdrawing nature of the aza-substituents in the pyrimidine ring, the nucleophilicity of the nitrogen atoms is reduced, which paradoxically stabilizes the C-O ether/ester bonds against low-temperature thermal degradation[1].
When subjected to a primary combustion chamber (>850°C), the molecule undergoes initial volatilization and C-O bond cleavage. However, the nitrogen atoms within the pyrimidine core will rapidly oxidize to form highly toxic nitrogen oxides (NOx) rather than benign N₂ gas. To counter this, the waste must be routed through a secondary combustion chamber operating at >1100°C with an extended residence time to ensure complete ring fragmentation. Finally, the exhaust must pass through an alkaline scrubber system to neutralize the NOx before atmospheric emission.
Fig 2: Thermal degradation pathway and NOx neutralization during high-temperature incineration.
Regulatory & Compliance Framework
Adherence to local and international regulatory frameworks ensures that your laboratory avoids severe operational penalties and protects the local ecosystem.
-
US EPA (RCRA) Standards : If this compound is disposed of alongside common laboratory solvents (e.g., acetone, ethyl acetate, xylene), the entire mixture is strictly regulated under[3][5]. The mixture must be manifested and transported by a licensed hazardous waste hauler.
-
Taiwan EPA Regulations : For laboratories operating in Taiwan, this chemical intermediate falls under "Manufactured hazardous industrial waste" (Table 1) per the [6]. It must be handled exclusively by certified Class A or Class B waste clearance organizations equipped with high-temperature incineration and advanced scrubber technologies.
References
-
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. URL: [Link]
-
United States Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. URL: [Link]
-
Ministry of Environment, Executive Yuan, R.O.C. (Taiwan). Standards for Defining Hazardous Industrial Waste. URL: [Link]
-
Taylor, R., et al. The mechanism of thermal eliminations. Part 20. The relative rates of pyrolysis of pyrazine and pyrimidine derivatives. Journal of the Chemical Society. URL: [Link]
-
Patel, A., et al. Thermal analysis of some novel pyrimidine derivatives. ResearchGate. URL: [Link]
Sources
- 1. The mechanism of thermal eliminations. Part 20. The relative rates of pyrolysis of the 2-ethoxy, 2-isopropoxy, and 2-t-butoxy derivatives of pyrazine and pyrimidine to pyrazin-2-one and pyrimidin-2-one, respectively: polarity of the transition states and the importance of nucleophilic attack - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. wku.edu [wku.edu]
- 6. Ministry of Environment -Content [oaout.moenv.gov.tw]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
